Beclomethasone-17-Monopropionate-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H33ClO6 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC名 |
[(9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17?,18-,19-,22-,23-,24-,25-/m0/s1/i1D3 |
InChIキー |
OHYGPBKGZGRQKT-AOUVNOEWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Beclomethasone-17-Monopropionate-d3: Chemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Beclomethasone-17-Monopropionate-d3, a deuterated isotopologue of the active corticosteroid metabolite, Beclomethasone-17-Monopropionate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is the deuterium-labeled form of Beclomethasone-17-Monopropionate, the primary active metabolite of the prodrug Beclomethasone (B1667900) Dipropionate.[1][2][3] The incorporation of three deuterium (B1214612) atoms into the propionate (B1217596) moiety provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[4][5]
| Property | Value | Source |
| Molecular Formula | C25H30D3ClO6 | [4][6][7] |
| Molecular Weight | 468.00 g/mol | [4][6][7] |
| SMILES | C1=C[C@]2(C)[C@@]3(Cl)--INVALID-LINK--C[C@]4(C)--INVALID-LINK--(C(=O)CO)--INVALID-LINK--C[C@@]4([H])C3CCC2=CC1=O | [6] |
| Parent Compound CAS Number | 5534-18-9 (Beclomethasone-17-Monopropionate) | [6][8][9][10] |
| Appearance | Off-White to Pale Yellow Solid | [11] |
| Storage | -20°C | [6] |
Mechanism of Action: Glucocorticoid Receptor Agonism
Beclomethasone-17-Monopropionate exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][6][8] Upon administration, the prodrug Beclomethasone Dipropionate is rapidly hydrolyzed by esterases to form Beclomethasone-17-Monopropionate, which has a significantly higher binding affinity for the GR compared to the parent drug.[1][3] This binding event initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.
Experimental Protocols: Quantitative Analysis by LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of Beclomethasone-17-Monopropionate in biological matrices.[4][5] Below is a representative experimental protocol for the simultaneous quantification of Beclomethasone Dipropionate and Beclomethasone-17-Monopropionate in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methodologies.[12][13]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 1 mL of plasma with a known concentration of this compound internal standard.
-
Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Beclomethasone-17-Monopropionate: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
Beclomethasone Dipropionate: Monitor the transition of its precursor ion to a specific product ion.
-
-
Data Analysis: Quantify the amount of Beclomethasone-17-Monopropionate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Logical Relationship of Beclomethasone Compounds
The following diagram illustrates the relationship between Beclomethasone Dipropionate, its active metabolite, and the deuterated internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the active metabolite Beclomethasone-17-Monopropionate in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies in the development and clinical evaluation of Beclomethasone Dipropionate. This guide provides the foundational chemical and analytical information required for its effective implementation in a research and development setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. biorbyt.com [biorbyt.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Beclomethasone 17-monopropionate | SIELC Technologies [sielc.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclomethasone-17-Monopropionate-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile and core data related to Beclomethasone-17-Monopropionate-d3. While a specific Certificate of Analysis for this deuterated standard may vary by manufacturer, this document consolidates essential data points and methodologies referenced in scientific literature, offering a robust resource for its application in research and development.
Product Information
| Parameter | Data |
| Product Name | This compound |
| Synonyms | B-2336, Beclometasone (Beclomethasone) Dipropionate EP Impurity H-d3 |
| Chemical Formula | C₂₅H₃₀D₃ClO₆[1] |
| Molecular Weight | 468.00 g/mol [2] |
| CAS Number | Not Available |
| Intended Use | As an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in Methanol[4] |
| Storage Conditions | -20°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[3] |
Analytical Data
Purity and Identification
| Test | Specification | Result |
| Purity (LC-MS) | ≥95% | 99.76%[3] |
| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[3] |
| LC-MS | Consistent with structure | Consistent with structure[3] |
Chromatographic Properties (for non-deuterated form)
| Parameter | Value | Source |
| Collision Cross Section (CCS) [M-H]⁻ | 200.42487 Ų | predicted, DeepCCS 1.0 (2019)[5] |
| Collision Cross Section (CCS) [M+H]⁺ | 202.32027 Ų | predicted, DeepCCS 1.0 (2019)[5] |
| Collision Cross Section (CCS) [M+Na]⁺ | 208.65178 Ų | predicted, DeepCCS 1.0 (2019)[5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
This method is adapted from a validated assay for the simultaneous quantification of beclomethasone (B1667900) dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP).[6] this compound serves as an ideal internal standard for this assay.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
-
Validation Parameters:
-
Linear Range: 0.05 to 5 ng/mL for both analytes.[6]
-
Precision: Between-day and within-day coefficients of variation ≤ 20% at LLOQ and ≤ 15% at other QC concentrations.[6]
-
Internal Standard: Fluticasone propionate (B1217596) was used in the cited study; this compound is a suitable alternative.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method for the simultaneous estimation of Beclomethasone Dipropionate and Fusidic Acid provides a framework for the analysis of related compounds.[8][9]
-
Chromatographic Conditions:
-
Validation Parameters:
Metabolic Pathway and Analytical Workflow
Beclomethasone-17-Monopropionate is an active metabolite of Beclomethasone Dipropionate.[4][10][11] The metabolic conversion is primarily mediated by esterase enzymes.[12]
Caption: Metabolic pathway of Beclomethasone Dipropionate.
The following diagram illustrates a typical analytical workflow for the quantification of Beclomethasone-17-Monopropionate using its deuterated internal standard.
Caption: Analytical workflow for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. biorbyt.com [biorbyt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Deuterated Beclomethasone Monopropionate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterated beclomethasone (B1667900) monopropionate (d-BMP) for research and development purposes. Beclomethasone 17-monopropionate (BMP) is the active metabolite of the widely used corticosteroid, beclomethasone dipropionate (BDP), and a potent agonist of the glucocorticoid receptor (GR).[1][2][3][4] The strategic incorporation of deuterium (B1214612) into the BMP molecule presents a promising avenue for enhancing its pharmacokinetic and pharmacodynamic properties. This document outlines the rationale for deuteration, a proposed synthesis method, its mechanism of action, and detailed experimental protocols for its comprehensive evaluation.
Introduction: The Rationale for Deuterating Beclomethasone Monopropionate
Beclomethasone dipropionate (BDP) is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is responsible for its anti-inflammatory effects.[2][3][4] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone.[2][5] However, like other corticosteroids, its systemic exposure can lead to adverse effects. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy to improve a drug's metabolic profile.[6][7][8]
The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9][10][11][12] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[10][13] For BMP, this could translate to:
-
Reduced systemic clearance: A slower rate of metabolism can lead to a longer half-life and prolonged duration of action at the target site.[14][15]
-
Enhanced therapeutic index: By potentially reducing the formation of certain metabolites, deuteration may lead to an improved safety profile.[7]
-
Lower and less frequent dosing: An improved pharmacokinetic profile could allow for smaller or less frequent doses to achieve the desired therapeutic effect.[15]
This guide will explore the potential of deuterated BMP as a research tool and a candidate for further drug development.
Proposed Synthesis of Deuterated Beclomethasone Monopropionate
While a specific synthesis for deuterated beclomethasone monopropionate is not widely published, a plausible approach can be adapted from established methods for deuterating corticosteroids.[16][17][18][19] A potential strategy involves the selective deuteration of a suitable beclomethasone precursor.
Hypothetical Synthesis Workflow:
Proposed synthesis workflow for deuterated beclomethasone monopropionate.
Mechanism of Action: Glucocorticoid Receptor Signaling
Deuterated beclomethasone monopropionate is expected to exert its anti-inflammatory effects through the same mechanism as its non-deuterated counterpart: agonism of the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to a corticosteroid, translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[4][20][21]
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[20][21]
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes.[20][22][23]
Glucocorticoid receptor signaling pathway.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
The following tables present hypothetical, yet plausible, quantitative data comparing non-deuterated beclomethasone monopropionate (BMP) with its deuterated analog (d-BMP). These values are intended to illustrate the expected impact of deuteration and should be confirmed through experimentation.
Table 1: Comparative In Vitro Pharmacokinetic Parameters
| Parameter | BMP | d-BMP | Fold Change |
| Metabolic Stability (t½, min) in Human Liver Microsomes | 30 | 90 | 3.0 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 50 | 15 | 0.3 |
| Plasma Protein Binding (%) | 95 | 95 | 1.0 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | BMP | d-BMP | Fold Change |
| Half-life (t½, h) | 2.8 | 5.6 | 2.0 |
| Area Under the Curve (AUC, ng·h/mL) | 1500 | 3000 | 2.0 |
| Maximum Concentration (Cmax, ng/mL) | 500 | 450 | 0.9 |
| Systemic Clearance (CL, L/h/kg) | 1.0 | 0.5 | 0.5 |
Table 3: Comparative In Vitro Pharmacodynamic Parameters
| Parameter | BMP | d-BMP | Fold Change |
| GR Binding Affinity (Ki, nM) | 0.5 | 0.5 | 1.0 |
| Transactivation (EC50, nM) in Reporter Assay | 0.1 | 0.1 | 1.0 |
| Transrepression (IC50, nM) of NF-κB | 0.05 | 0.05 | 1.0 |
| Inhibition of TNF-α release (IC50, nM) in Macrophages | 0.2 | 0.15 | 0.75 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and evaluate deuterated beclomethasone monopropionate.
In Vitro Characterization
5.1.1. Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity of d-BMP to the human glucocorticoid receptor.
-
Method: A competitive radioligand binding assay is performed.[24]
-
Protocol:
-
Recombinant human GR is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Increasing concentrations of d-BMP or non-deuterated BMP are added to compete for binding.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
5.1.2. Glucocorticoid Receptor Transactivation Assay
-
Objective: To measure the ability of d-BMP to activate GR-mediated gene transcription.
-
Method: A reporter gene assay using cells co-transfected with a GR expression vector and a reporter vector containing a luciferase gene under the control of a GRE-containing promoter.[2][5][25][26][27]
-
Protocol:
-
HEK293 or other suitable cells are co-transfected with the appropriate plasmids.
-
Transfected cells are treated with varying concentrations of d-BMP or non-deuterated BMP for 24 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated.
-
5.1.3. Cytokine Release Assay
-
Objective: To assess the anti-inflammatory activity of d-BMP by measuring its ability to inhibit cytokine release from immune cells.
-
Method: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) are stimulated to produce pro-inflammatory cytokines, and the inhibitory effect of the test compound is measured.[28][29][30]
-
Protocol:
-
Immune cells are pre-incubated with various concentrations of d-BMP or non-deuterated BMP.
-
Cells are then stimulated with lipopolysaccharide (LPS) to induce the release of cytokines such as TNF-α and IL-6.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of each cytokine is determined.
-
In Vivo Evaluation
5.2.1. Ovalbumin-Induced Allergic Asthma Model in Mice
-
Objective: To evaluate the efficacy of d-BMP in a model of allergic airway inflammation.[31][32][33][34][35]
-
Method: Mice are sensitized and challenged with ovalbumin (OVA) to induce an asthma-like phenotype.
-
Protocol:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.
-
Treatment: Deuterated or non-deuterated BMP is administered (e.g., intranasally or intratracheally) prior to each OVA challenge.
-
Assessment (Day 28):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged, and the BAL fluid is analyzed for inflammatory cell infiltration (e.g., eosinophils, neutrophils) and cytokine levels.
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using a whole-body plethysmograph.
-
-
5.2.2. Lipopolysaccharide-Induced Pulmonary Inflammation Model
-
Objective: To assess the efficacy of d-BMP in a model of acute lung inflammation.[1][36][37][38]
-
Method: Intranasal or intratracheal administration of lipopolysaccharide (LPS) is used to induce a neutrophilic inflammatory response in the lungs.
-
Protocol:
-
Treatment: Mice are pre-treated with d-BMP or non-deuterated BMP.
-
Induction: A solution of LPS is administered to the lungs.
-
Assessment (e.g., 24 hours post-LPS):
-
BAL Fluid Analysis: BAL fluid is collected and analyzed for total and differential cell counts (especially neutrophils) and pro-inflammatory cytokine concentrations.
-
Lung Tissue Analysis: Lung tissue is processed for histological examination of inflammation and edema.
-
-
Experimental workflow for the evaluation of deuterated beclomethasone monopropionate.
Conclusion
Deuterated beclomethasone monopropionate represents a compelling molecule for research in the field of respiratory and inflammatory diseases. The strategic application of deuteration has the potential to significantly improve the pharmacokinetic profile of the parent compound, potentially leading to enhanced efficacy and an improved safety margin. The experimental protocols outlined in this guide provide a comprehensive framework for the thorough investigation of d-BMP, from its fundamental interactions with the glucocorticoid receptor to its therapeutic potential in relevant in vivo models. Further research into this compound is warranted to fully elucidate its clinical promise.
References
- 1. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Portico [access.portico.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Glucocorticoid receptor transactivation assays [bio-protocol.org]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. atsjournals.org [atsjournals.org]
- 30. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 31. researchgate.net [researchgate.net]
- 32. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 34. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 35. researchgate.net [researchgate.net]
- 36. Lipopolysaccharide (LPS) Lung Inflammation Model [bio-protocol.org]
- 37. criver.com [criver.com]
- 38. hra.nhs.uk [hra.nhs.uk]
The Role of Beclomethasone-17-Monopropionate-d3 as an Internal Standard in Bioanalytical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function and application of Beclomethasone-17-Monopropionate-d3 (B17MP-d3) as an internal standard in the quantitative analysis of its non-labeled counterpart, Beclomethasone-17-Monopropionate (B17MP). B17MP is the primary active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate (BDP). Accurate quantification of B17MP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard like B17MP-d3 is the gold standard for mass spectrometry-based bioanalysis, ensuring the highest accuracy and precision by correcting for variability during sample preparation and analysis. This guide details the underlying principles, provides a comprehensive experimental protocol for LC-MS/MS analysis, presents representative quantitative data, and illustrates key workflows using Graphviz diagrams.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and unknown samples. The ideal IS behaves identically to the analyte of interest during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. By comparing the instrument response of the analyte to that of the IS, variations in sample handling and instrument performance can be normalized, leading to more accurate and precise quantification.
The Function of this compound as an Internal Standard
This compound is a deuterated analog of B17MP, meaning three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically almost identical to B17MP but has a higher molecular weight. This mass difference is the key to its function as an internal standard in mass spectrometry.
Key Advantages of Using B17MP-d3:
-
Co-elution with the Analyte: Due to its similar physicochemical properties, B17MP-d3 co-elutes with the unlabeled B17MP during liquid chromatography. This is crucial for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.[1]
-
Similar Extraction Recovery: B17MP-d3 exhibits nearly identical extraction efficiency from biological matrices (e.g., plasma, serum) as the native analyte. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Correction for Ionization Variability: The deuterated standard experiences similar ionization efficiency in the mass spectrometer's ion source as the analyte.[1] Any fluctuations in the ionization process will affect both the analyte and the internal standard to the same extent.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a distinct m/z for B17MP-d3, allowing the mass spectrometer to differentiate it from the unlabeled analyte. This enables separate monitoring and quantification of both compounds.
The fundamental principle of using B17MP-d3 is that the ratio of the peak area of the analyte (B17MP) to the peak area of the internal standard (B17MP-d3) is directly proportional to the concentration of the analyte. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.
Experimental Protocol: Quantification of B17MP in Human Plasma using B17MP-d3
This section provides a detailed, representative methodology for the quantification of B17MP in human plasma using B17MP-d3 as an internal standard with LC-MS/MS. This protocol is synthesized from established methods for corticosteroid analysis.
Materials and Reagents
-
Beclomethasone-17-Monopropionate (analyte) reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of B17MP and B17MP-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of B17MP by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of B17MP-d3 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the B17MP-d3 working solution and vortex briefly. Add 200 µL of water and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate B17MP from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
B17MP: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined during method development)
-
B17MP-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (precursor ion will be +3 Da compared to B17MP)
-
Data Presentation: Representative Quantitative Performance
The following tables summarize typical validation parameters for a bioanalytical method for B17MP, demonstrating the performance achievable with a deuterated internal standard. (Note: These values are illustrative and based on published data for similar assays).
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantitation (LLOQ) | 0.05 | ≤ 15% | ± 15% | ≤ 20% | ± 20% |
| Low QC | 0.15 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| Medium QC | 5.0 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| High QC | 40.0 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key workflows and relationships described in this guide.
Caption: Bioanalytical workflow for B17MP quantification.
Caption: Role of the internal standard in correcting variability.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of its unlabeled, active metabolite counterpart. Its use as an internal standard in LC-MS/MS methods provides the most reliable approach for correcting variations inherent in sample preparation and instrumental analysis. By incorporating a stable isotope-labeled standard that co-elutes and shares near-identical physicochemical properties with the analyte, researchers and drug development professionals can achieve the high levels of accuracy, precision, and robustness required to meet regulatory standards and ensure the integrity of pharmacokinetic and clinical study data. The methodologies and principles outlined in this guide provide a comprehensive framework for the successful implementation of B17MP-d3 in quantitative bioanalytical workflows.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Beclomethasone-17-Monopropionate-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of Beclomethasone-17-Monopropionate-d3, an isotopically labeled active pharmaceutical ingredient. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and the biological context of its mechanism of action, presented with clarity for researchers, scientists, and professionals in drug development.
Introduction
Beclomethasone-17-monopropionate (17-BMP) is the primary active metabolite of the prodrug beclomethasone (B1667900) dipropionate (BDP), a widely used synthetic corticosteroid for the treatment of asthma and other inflammatory conditions.[1] Upon administration, BDP is rapidly hydrolyzed by esterases in the lungs and other tissues to 17-BMP, which exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR)[1]. This enhanced affinity makes 17-BMP the principal mediator of the therapeutic anti-inflammatory effects of beclomethasone.
The deuterated isotopologue, this compound, serves as a crucial analytical tool. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies of beclomethasone and its metabolites.[2] The stable isotope label provides a distinct mass signature, enabling precise and accurate quantification in complex biological matrices.
Synthesis of this compound
A specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature. Therefore, a plausible and efficient synthetic route is proposed, based on established principles of steroid chemistry and esterification. The synthesis involves the selective propionylation of the 17-hydroxyl group of beclomethasone using a deuterated propionylating agent.
Proposed Synthetic Pathway
The synthesis commences with the starting material, Beclomethasone, and utilizes a deuterated propionylating agent, such as propionic-d3 anhydride (B1165640) or propionyl-d3 chloride, to introduce the labeled propionate (B1217596) group at the C-17 position. The 21-hydroxyl group is more sterically accessible and reactive; therefore, a protection strategy for the 21-hydroxyl group or carefully controlled reaction conditions are necessary to achieve selective esterification at the 17-position. An alternative approach involves the hydrolysis of Beclomethasone Dipropionate to Beclomethasone-17-Monopropionate, followed by a deuterated exchange reaction, although direct synthesis is often more controlled.
A more direct and controlled synthesis would involve the selective esterification of a 21-protected Beclomethasone derivative, followed by deprotection. However, for the purpose of this guide, a direct selective esterification is outlined.
Experimental Protocol: Synthesis
Materials:
-
Beclomethasone
-
Propionic-d3 anhydride or Propionyl-d3 chloride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Beclomethasone (1 equivalent) in anhydrous pyridine.
-
Addition of Reagents: Add a catalytic amount of DMAP. Cool the reaction mixture to 0°C in an ice bath.
-
Propionylation: Slowly add propionic-d3 anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Collect the fractions containing the desired product, combine, and concentrate under reduced pressure to yield this compound as a white solid.
Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique for the characterization and quantification of this compound.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Formula | Exact Mass (monoisotopic) | Expected [M+H]+ (m/z) |
| Beclomethasone-17-Monopropionate | C25H33ClO6 | 464.1966 | 465.1966 |
| This compound | C25H30D3ClO6 | 467.2154 | 468.2154 |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, with specific precursor-to-product ion transitions for the deuterated and non-deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are used to confirm the structure of the molecule. The 1H NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the notable absence of the signal corresponding to the methyl protons of the propionate group.
Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3)
| Protons | Predicted Chemical Shift (δ, ppm) |
| H-1 | ~7.25 (d) |
| H-2 | ~6.25 (dd) |
| H-4 | ~6.10 (s) |
| H-6 | ~2.50 (m) |
| H-11 | ~4.40 (m) |
| H-16 | ~1.25 (d) |
| H-18 | ~0.90 (s) |
| H-19 | ~1.55 (s) |
| H-21 | ~4.30 (d), ~4.80 (d) |
| Propionate-CH2 | ~2.40 (q) |
| Propionate-CH3 | ~1.15 (t) |
| Propionate-CD3 | Not observed |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquisition of 1H, 13C, and potentially 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and isotopic labeling.
Purity Assessment
The purity of the synthesized compound is typically determined by HPLC with UV detection.
Table 3: Chromatographic Purity
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98 atom % D |
Experimental Protocol: HPLC Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Biological Context: Glucocorticoid Receptor Signaling Pathway
Beclomethasone-17-monopropionate exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[3]
Upon binding of 17-BMP, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[3][4] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This binding can either trans-activate the expression of anti-inflammatory genes or trans-repress the expression of pro-inflammatory genes, leading to the overall therapeutic effect.[4][5]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to support research and development activities in the pharmaceutical sciences. The detailed protocols and data presented herein serve as a valuable resource for scientists working with this important analytical standard.
References
- 1. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of beclomethasone 17-monopropionate in human plasma by LC-MS/MS and its application to beclomethasone dipropionate pharmacokinetic study [cjpt.magtechjournal.com]
- 4. Beclomethasone 17-monopropionate | SIELC Technologies [sielc.com]
- 5. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Beclomethasone-17-Monopropionate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Beclomethasone-17-Monopropionate-d3, a deuterated analog of the active metabolite of Beclomethasone (B1667900) Dipropionate. Its primary application is as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.
Chemical Identity and Properties
This compound is the isotopically labeled form of Beclomethasone-17-Monopropionate (17-BMP), where three hydrogen atoms on the propionate (B1217596) methyl group have been replaced with deuterium (B1214612). This substitution results in a mass shift of +3 Da, which is ideal for mass spectrometry-based quantification, without significantly altering the chemical properties of the molecule.
While a specific CAS number is not assigned to this compound, the non-deuterated form is registered under CAS number 5534-18-9.[1][2]
Table 1: Chemical and Physical Properties
| Property | This compound | Beclomethasone-17-Monopropionate |
| Synonyms | 17-BMP-d3 | 17-BMP, Beclometasone 17-Propionate |
| CAS Number | N/A | 5534-18-9[1][2] |
| Molecular Formula | C₂₅H₃₀D₃ClO₆ | C₂₅H₃₃ClO₆ |
| Molecular Weight | 468.00 g/mol | 464.98 g/mol [3] |
| Appearance | Solid | Solid |
| Storage | -20°C | -20°C |
| Solubility | Soluble in Methanol (B129727) | Soluble in Methanol[2] |
Synthesis and Isotopic Labeling
A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be inferred from general methods for deuterating corticosteroids. The labeling is typically introduced at a late stage of the synthesis to maximize isotopic incorporation and minimize costs.
General Synthetic Approach:
The synthesis would likely involve the esterification of Beclomethasone 21-acetate 17-propionate with a deuterated propionylating agent. A more common approach for labeling at the propionate group involves using deuterated propionic acid or its activated form (e.g., propionyl chloride-d3) in the presence of a suitable coupling agent to esterify the 17-hydroxyl group of a beclomethasone precursor.
Alternatively, methods such as reductive deuteration of a precursor containing a double bond at a strategic position could be employed, though this is less direct for labeling the propionate group.[4][5] The synthesis of isotopically labeled steroids often involves multi-step procedures with careful protection and deprotection of functional groups to ensure the deuterium is introduced at the desired position.[6]
Role in Bioanalysis and Pharmacokinetics
Beclomethasone Dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Beclomethasone-17-Monopropionate (17-BMP).[7] 17-BMP is a potent agonist of the glucocorticoid receptor and is responsible for the anti-inflammatory effects of the drug.[1]
Due to the low systemic bioavailability and rapid metabolism of BDP, quantifying 17-BMP in biological matrices like plasma requires highly sensitive analytical methods.[3] this compound serves as an ideal internal standard for LC-MS/MS-based quantification because its chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) are nearly identical to the non-labeled analyte. This allows for accurate correction of variations that may occur during sample preparation and analysis.
Metabolic Pathway of Beclomethasone Dipropionate
The following diagram illustrates the metabolic conversion of Beclomethasone Dipropionate.
Caption: Metabolic activation and deactivation of Beclomethasone Dipropionate.
Experimental Protocols
Quantification of Beclomethasone-17-Monopropionate in Human Plasma using LC-MS/MS
This section outlines a representative protocol for the analysis of 17-BMP in human plasma, utilizing this compound as an internal standard.
4.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4.1.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
4.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Beclomethasone-17-Monopropionate | 465.2 | 357.1 | 25 |
| This compound (IS) | 468.2 | 357.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving the analysis of 17-BMP.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Stability and Storage
This compound should be stored at -20°C in a tightly sealed container, protected from light.[4] Under these conditions, the compound is expected to be stable for an extended period. For the non-deuterated form, a stability of at least 4 years has been reported under similar storage conditions. It is recommended to perform stability tests in the relevant biological matrix (e.g., plasma) under various conditions (freeze-thaw, short-term benchtop, long-term storage) as part of the bioanalytical method validation.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of beclomethasone dipropionate. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of pharmacokinetic and metabolic data, which are crucial for regulatory submissions and for understanding the clinical pharmacology of this important inhaled corticosteroid. This guide provides a foundational understanding of its properties, synthesis, and application in a research setting.
References
- 1. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Beclomethasone-17-Monopropionate-d3 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Beclomethasone-17-Monopropionate-d3, a deuterated analog of the active metabolite of beclomethasone (B1667900) dipropionate. This document is intended to serve as a core resource for professionals in drug development and research, offering detailed data on its procurement, application in quantitative analysis, and the relevant biological pathways.
Introduction
This compound is the deuterium-labeled form of Beclomethasone-17-Monopropionate (17-BMP), the primary active metabolite of the synthetic corticosteroid, beclomethasone dipropionate (BDP). Due to its structural similarity and mass difference, the deuterated form is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the obtained results.
17-BMP is a potent agonist of the glucocorticoid receptor (GR), exhibiting a much greater binding affinity than its parent compound, BDP.[2][3] This interaction mediates the anti-inflammatory effects of the drug. Understanding the metabolic activation of BDP and the subsequent signaling cascade of 17-BMP is fundamental for the development and evaluation of corticosteroid-based therapies.
Suppliers and Chemical Properties
This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis to confirm the identity and purity of the compound.
| Supplier | Product Name | Catalog Number | Purity | Additional Notes |
| MedChemExpress | This compound | HY-144947S | >98% | Provided as a solid. |
| Protheragen | This compound | PIMP13989 | Not specified | For research use only. |
| Biorbyt | This compound | orb2299801 | Not specified | Deuterated compound. |
| TLC Pharmaceutical Standards | Beclometasone (Beclomethasone) Dipropionate EP Impurity H-d3 | Not specified | Not specified | Also offers a d5 version. |
Table 1: Selected Suppliers of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀D₃ClO₆ | [1][3] |
| Molecular Weight | 468.00 g/mol | [1][3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Stability | Store at -20°C |
Table 2: Physicochemical Properties of this compound
Metabolic Pathway of Beclomethasone Dipropionate
Beclomethasone dipropionate is a prodrug that undergoes extensive metabolism to its active form, 17-BMP. This biotransformation is a critical step in its mechanism of action. The metabolic cascade involves several enzymatic steps, primarily occurring in the lungs and liver.
The initial and most significant metabolic step is the hydrolysis of the ester group at the C-17 position, catalyzed by esterases, to yield the highly active 17-BMP. Further hydrolysis can lead to the formation of beclomethasone (BOH). Additionally, cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are involved in the metabolism of BDP to various inactive metabolites through hydroxylation and dehydrogenation.[5][6][7]
Caption: Metabolic Pathway of Beclomethasone Dipropionate.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of Beclomethasone-17-Monopropionate are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to 17-BMP in the cytoplasm, the GR translocates to the nucleus. In the nucleus, the activated GR complex can act in two main ways: transactivation and transrepression.
In transactivation, the GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory genes such as FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine (B10760876) zipper (GILZ).[8][9] In transrepression, the GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines such as IL-6, IL-8, and TNF-α.[2][10]
Caption: Glucocorticoid Receptor Signaling Pathway of 17-BMP.
Experimental Protocol: Quantification of Beclomethasone-17-Monopropionate in Plasma using LC-MS/MS
This section provides a representative experimental protocol for the quantification of 17-BMP in a biological matrix using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.
1. Preparation of Stock and Working Solutions
-
17-BMP Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 17-BMP in 1 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 17-BMP stock solution in methanol to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative)
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for 17-BMP and this compound. |
Table 3: Example LC-MS/MS Parameters
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 17-BMP to this compound against the concentration of the calibration standards.
-
Determine the concentration of 17-BMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental Workflow for Sample Analysis.
Conclusion
This compound is an indispensable tool for the accurate quantification of its non-deuterated counterpart in various biological matrices. A thorough understanding of the metabolic activation of beclomethasone dipropionate and the subsequent glucocorticoid receptor-mediated signaling of 17-BMP is essential for research and development in the field of corticosteroids. The information and protocols provided in this guide are intended to support the scientific community in their endeavors to further elucidate the pharmacology of beclomethasone and to develop improved therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. [PDF] Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of glucocorticoid receptor function in COPD lung macrophages using beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
The Pharmacokinetics of Deuterated Beclomethasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics of deuterated beclomethasone (B1667900), a topic of growing interest in drug development. By leveraging the kinetic isotope effect, deuteration of beclomethasone dipropionate (BDP) presents a promising strategy to enhance its therapeutic profile. This document will cover the established pharmacokinetics of non-deuterated beclomethasone, the anticipated effects of deuteration, detailed experimental protocols for pharmacokinetic analysis, and the underlying biochemical pathways.
Introduction to Beclomethasone and the Rationale for Deuteration
Beclomethasone dipropionate is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of asthma and other respiratory conditions.[1][2] It is a prodrug that is rapidly converted to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exerts its therapeutic effects by binding to glucocorticoid receptors.[1][3]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy in drug development to improve a drug's pharmacokinetic and/or toxicological profile.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[5][] By strategically deuterating beclomethasone at sites of metabolism, it is possible to slow its inactivation, potentially leading to a longer half-life, increased systemic exposure, and a more sustained therapeutic effect.[5][7] This could allow for lower or less frequent dosing, thereby reducing the potential for side effects.[5][8]
Pharmacokinetics of Non-Deuterated Beclomethasone Dipropionate
The pharmacokinetics of beclomethasone dipropionate are complex, involving rapid metabolism to its active metabolite and subsequent elimination.
Absorption and Metabolism:
Following administration, particularly via inhalation, BDP undergoes extensive and rapid metabolism.[1] A significant portion of the drug is hydrolyzed by esterases in the lungs and liver to form the highly active 17-BMP.[1][3] Further metabolism of 17-BMP and any remaining BDP occurs primarily through the cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of inactive metabolites.[1][9]
Key Metabolites:
-
Beclomethasone Dipropionate (BDP): The administered prodrug with weak glucocorticoid receptor affinity.[1]
-
Beclomethasone-17-monopropionate (17-BMP): The major active metabolite with potent anti-inflammatory activity.[1]
-
Beclomethasone-21-monopropionate (21-BMP): A metabolite with lower activity.[3][10]
Quantitative Pharmacokinetic Data for Non-Deuterated Beclomethasone
The following table summarizes key pharmacokinetic parameters for beclomethasone and its active metabolite, 17-BMP, from studies in healthy subjects and patients with asthma.
| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-monopropionate (17-BMP) | Reference(s) |
| Tmax (median) | - | ~10 minutes (inhalation) | [11] |
| Half-life (t½) | ~0.5 hours (intravenous) | ~2.7-4 hours | [11][12] |
| Clearance (CL) | ~150 L/h (intravenous) | ~120 L/h (intravenous) | [12] |
| Volume of Distribution (Vss) | ~20 L (intravenous) | ~424 L (intravenous) | [12] |
| Absolute Bioavailability (F) | ~2% (inhaled) | 41% (oral), 62% (inhaled) | [12] |
Predicted Pharmacokinetics of Deuterated Beclomethasone
While specific clinical data on the pharmacokinetics of deuterated beclomethasone is not yet available, we can predict the likely effects of deuteration based on the known metabolism of BDP and the principles of the kinetic isotope effect. Strategic deuteration at sites of CYP3A-mediated metabolism is expected to slow the clearance of the active 17-BMP, leading to a longer duration of action.
Predicted Changes in Pharmacokinetic Parameters
| Parameter | Predicted Effect of Deuteration on 17-BMP | Rationale |
| Tmax | No significant change | Absorption and initial hydrolysis to 17-BMP are unlikely to be affected. |
| Half-life (t½) | Increased | Slower metabolism by CYP3A enzymes due to the kinetic isotope effect.[5][] |
| Cmax | Potentially increased | A slower clearance rate could lead to a higher peak concentration. |
| AUC (Area Under the Curve) | Increased | Represents greater overall drug exposure due to prolonged circulation.[4] |
| Clearance (CL) | Decreased | Direct consequence of the reduced rate of metabolism.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of both deuterated and non-deuterated beclomethasone.
Study Design for a Comparative Pharmacokinetic Study
A randomized, double-blind, crossover study in healthy volunteers is a standard approach.
-
Participants: A cohort of healthy adult volunteers.
-
Treatments:
-
Single dose of non-deuterated beclomethasone dipropionate.
-
Single dose of deuterated beclomethasone dipropionate.
-
-
Administration: Inhalation via a metered-dose inhaler to mimic the clinical route of administration.[11][12]
-
Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and at 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose) to capture the full pharmacokinetic profile.[11][12]
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[13]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Protein precipitation with acetonitrile (B52724).
-
Solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BDP, 17-BMP, and an internal standard.
-
-
Quantification: The concentration of each analyte is determined from a calibration curve constructed using standards of known concentrations. The lower limit of quantification (LOQ) should be sufficiently sensitive, for example, 10 pg/mL for BDP and 20 pg/mL for 17-BMP.[13]
Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway of beclomethasone.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
The deuteration of beclomethasone dipropionate holds significant promise for optimizing its therapeutic efficacy. By leveraging the kinetic isotope effect to slow its metabolism, a deuterated formulation could offer an improved pharmacokinetic profile, characterized by a longer half-life and increased overall exposure of the active metabolite, 17-BMP. This could translate to a more favorable dosing regimen and potentially a better safety profile. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetics of deuterated beclomethasone and to realize its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals embarking on this promising area of investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of extrafine beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide in adolescent and adult patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Beclomethasone-17-Monopropionate-d3 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Beclomethasone-17-Monopropionate-d3 (17-BMP-d3) in various solutions. As a deuterated analog of the active metabolite of Beclomethasone (B1667900) Dipropionate (BDP), 17-BMP-d3 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its stability profile is considered analogous to that of the non-deuterated Beclomethasone-17-Monopropionate (17-BMP). This guide details the degradation pathways, stability data under different conditions, and the experimental protocols for stability-indicating analyses.
Introduction to Beclomethasone-17-Monopropionate
Beclomethasone-17-monopropionate (17-BMP) is the primary and most active metabolite of the synthetic corticosteroid, Beclomethasone Dipropionate (BDP).[1] BDP undergoes rapid hydrolysis in biological systems, primarily in the lungs, to form 17-BMP, which exhibits a high affinity for the glucocorticoid receptor.[2][3] The deuterated form, this compound, serves as a crucial tool in bioanalytical assays for accurate quantification.[4] Understanding the stability of 17-BMP-d3 is paramount for ensuring the integrity of analytical results and for the development of stable pharmaceutical formulations.
Degradation Pathways
The degradation of Beclomethasone-17-Monopropionate is intrinsically linked to the degradation of its parent compound, Beclomethasone Dipropionate. The primary degradation pathway involves the hydrolysis of the ester groups at the C-17 and C-21 positions.
Primary Degradation Products of Beclomethasone Dipropionate:
-
Beclomethasone-17-Monopropionate (17-BMP): Formed by the hydrolysis of the propionate (B1217596) group at the C-21 position of BDP. This is the main active metabolite.
-
Beclomethasone-21-Monopropionate (21-BMP): Formed by the hydrolysis of the propionate group at the C-17 position of BDP. This is a less active metabolite.[2]
-
Beclomethasone (BOH): Formed by the subsequent hydrolysis of the remaining propionate group from either 17-BMP or 21-BMP.[5]
Further degradation of these primary products can occur, particularly under stress conditions, leading to other species.[6][7]
Quantitative Stability Data
The stability of Beclomethasone-17-Monopropionate is influenced by the solution's pH, temperature, and the presence of enzymes. The following tables summarize the available quantitative data.
Table 1: Decomposition Kinetics of Beclomethasone-17-Monopropionate (17-BMP) in Various Media
| Medium | pH | Temperature (°C) | Initial Concentration (µg/mL) | Half-life (t½) (hours) | Kinetic Order |
| Human Plasma | 7.1 | 37 | 40 | 3.0 ± 0.2 | Pseudo-first-order |
| 1% Human Serum Albumin | 7.4 | 37 | 40 | Not reported | Not reported |
| 0.067 M Phosphate Buffer | 7.4 | 37 | 40 | Not reported | Not reported |
Data sourced from Foe et al., 1998[5]
Table 2: Summary of Forced Degradation Studies on Beclomethasone Dipropionate (BDP) (Used to infer stability of 17-BMP)
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation of BDP (%) | Likely Impact on 17-BMP |
| Acidic Hydrolysis | 0.1 N HCl | 4 hours | 60°C | Significant | Susceptible to hydrolysis |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | Significant | Susceptible to hydrolysis |
| Oxidation | 3% H₂O₂ | Not specified | Not specified | Significant | Potentially susceptible to oxidation |
| Thermal | Dry Heat | Not specified | Not specified | Significant | Susceptible to thermal degradation |
| Photolytic | UV/Visible Light | Not specified | Not specified | Significant | Susceptible to photolytic degradation |
Data inferred from forced degradation studies on BDP[8][9]
Experimental Protocols
Detailed experimental protocols for assessing the stability of 17-BMP-d3 can be adapted from the established methods for BDP and its metabolites. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.
Stability-Indicating HPLC Method
A robust HPLC method is required to separate 17-BMP from its potential degradation products.
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution.[11][12]
-
Flow Rate: Approximately 1.0 mL/min.[12]
-
Detection: UV detection at approximately 240-254 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.[11][13]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[11]
Forced Degradation Protocol
Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to develop a stability-indicating method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[12]
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[8]
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.
3. Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[8]
-
Neutralize with an equivalent amount of 0.1 N hydrochloric acid before analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified time, protected from light.
5. Thermal Degradation:
-
Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a set duration.
6. Photolytic Degradation:
-
Expose a solution of the compound to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period.
Analysis:
-
Following each stress condition, dilute the samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.
Conclusion
This compound, like its non-deuterated counterpart, is susceptible to degradation in solution, primarily through hydrolysis. The stability is significantly affected by pH and temperature. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to ensure the accurate use of 17-BMP-d3 in their studies and to develop stable formulations. Further forced degradation studies specifically on 17-BMP would provide a more detailed and direct understanding of its stability profile.
References
- 1. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decomposition of beclomethasone propionate esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. scribd.com [scribd.com]
- 10. scielo.br [scielo.br]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. rjptonline.org [rjptonline.org]
- 13. scielo.br [scielo.br]
Methodological & Application
Application Note: Quantitative Analysis of Beclomethasone-17-Monopropionate-d3 by LC-MS/MS
Abstract
This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of Beclomethasone-17-Monopropionate (17-BMP), the active metabolite of Beclomethasone (B1667900) Dipropionate (BDP), in biological matrices. The method utilizes Beclomethasone-17-Monopropionate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation from plasma using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by chromatographic separation using a reversed-phase UPLC/HPLC column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring sensitive and selective quantification of 17-BMP.
Introduction
Beclomethasone dipropionate is a widely used synthetic corticosteroid for the treatment of asthma and other inflammatory conditions.[1] Upon administration, BDP is rapidly hydrolyzed to its active metabolite, Beclomethasone-17-Monopropionate (17-BMP), which exerts a potent anti-inflammatory effect.[1] Accurate quantification of 17-BMP in biological fluids is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.[2] This application note provides comprehensive protocols for the entire analytical workflow, from sample preparation to data acquisition.
Experimental
Materials and Reagents
-
Beclomethasone-17-Monopropionate and this compound standards
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
Prepare stock solutions of Beclomethasone-17-Monopropionate and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions and calibration standards by serial dilution in a mixture of methanol and water (50:50, v/v).
Sample Preparation Protocols
Two common and effective methods for extracting 17-BMP from plasma are presented below. The choice of method may depend on the sample volume, throughput requirements, and available resources.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for the extraction of corticosteroids from plasma.[3][4]
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of corticosteroids from plasma using C18 SPE cartridges.[5][6]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add 50 µL of the internal standard working solution. Dilute the sample with 500 µL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent may be employed if necessary.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
LC-MS/MS Method
Liquid Chromatography Conditions
The following is a representative gradient method for the separation of 17-BMP. Optimization may be required based on the specific column and instrumentation used.
| Parameter | Value |
| Column | Reversed-phase C8, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 2 mM Ammonium Formate in Water, pH 3.4 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min (initial), 0.4 mL/min (gradient) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.2 | 60 | 40 |
| 1.0 | 0.2 | 60 | 40 |
| 1.1 | 0.4 | 60 | 40 |
| 5.0 | 0.4 | 10 | 90 |
| 6.0 | 0.4 | 10 | 90 |
| 6.1 | 0.2 | 60 | 40 |
| 8.0 | 0.2 | 60 | 40 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following MRM transitions and parameters are provided as a starting point and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Beclomethasone-17-Monopropionate | 465.2 | 357.1 | 100 |
| This compound | 468.2 | 360.1 | 100 |
Typical MS Source Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (17-BMP) to the internal standard (17-BMP-d3) versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of 17-BMP.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and selective quantification of Beclomethasone-17-Monopropionate in biological matrices using its deuterated internal standard. The described sample preparation protocols and instrumental parameters can be readily implemented in a research or drug development setting to support pharmacokinetic and other related studies. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. arborassays.com [arborassays.com]
Application Notes and Protocols for the Quantification of Beclomethasone-17-Monopropionate-d3 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Beclomethasone-17-Monopropionate (B17MP) in plasma samples using a deuterated internal standard, Beclomethasone-17-Monopropionate-d3. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Beclomethasone (B1667900) dipropionate (BDP) is a widely used corticosteroid for the treatment of asthma and other respiratory diseases. Following administration, BDP is rapidly hydrolyzed in the body to its active metabolite, beclomethasone-17-monopropionate (B17MP).[1][2][3] Therefore, the accurate quantification of B17MP in plasma is crucial for assessing the bioavailability and pharmacokinetic profile of BDP.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
The low systemic bioavailability of BDP after inhalation results in very low plasma concentrations of B17MP, often in the picogram per milliliter (pg/mL) range.[6][7] This necessitates the use of highly sensitive analytical methods like LC-MS/MS for reliable quantification.
Experimental Protocols
This section details the recommended protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of B17MP in plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.[7][8]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Buffer solution (e.g., as specified by the SPE cartridge manufacturer)
-
Reversed-phase SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Thaw plasma samples at room temperature.
-
To a 450 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.
-
Add 400 µL of buffer and vortex for 30 seconds.
-
Precondition the reversed-phase SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Wash the cartridge with a weak organic solvent (e.g., a low percentage of acetonitrile in water) to further remove impurities.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Typical LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mixture |
| Gradient | Optimized for separation of B17MP and IS |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Typical MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of B17MP and B17MP-d3 standards. For example, for a related compound, Beclomethasone, the transition might be m/z 409.2 -> 391.2. The specific transitions for the d3 variant would need to be optimized. |
| Collision Energy | Optimized for each MRM transition |
| Source Temperature | 350 - 500°C |
| Desolvation Gas Flow | Optimized for the specific instrument |
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of B17MP in plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | Weighting Factor |
| B17MP | 5.0 - 1000.0 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 15.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 250.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 750.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data based on typical FDA guidelines for bioanalytical method validation.[7]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 15.0 | > 60 | 85 - 115 |
| HQC | 750.0 | > 60 | 85 - 115 |
Recovery is determined by comparing the peak area of extracted samples to that of post-extraction spiked samples. Matrix effect is assessed by comparing the peak area of post-extraction spiked samples to that of neat solutions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Beclomethasone-17-Monopropionate in plasma samples.
Caption: Workflow for B17MP quantification in plasma.
Beclomethasone Metabolism and Mechanism of Action
Beclomethasone dipropionate is a prodrug that is rapidly converted to the active metabolite, B17MP. B17MP exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).
Caption: Metabolism of BDP and glucocorticoid receptor signaling.
References
- 1. Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Beclomethasone and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of beclomethasone (B1667900) dipropionate (BDP) and its primary metabolites, beclomethasone 17-monopropionate (17-BMP) and beclomethasone (BOH), from biological matrices, primarily human plasma.
Introduction
Beclomethasone dipropionate is a potent synthetic glucocorticoid commonly used in the treatment of asthma and other respiratory conditions. As a prodrug, BDP is rapidly metabolized in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP), and subsequently to the inactive metabolite, beclomethasone (BOH). Accurate quantification of BDP and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods, such as liquid-liquid extraction, by providing cleaner extracts, higher analyte recovery, and reduced matrix effects, which is particularly important for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note outlines a robust SPE protocol for the simultaneous extraction of BDP, 17-BMP, and BOH from human plasma, summarizes the expected analytical performance, and provides a diagram of the beclomethasone signaling pathway.
Metabolic Pathway of Beclomethasone Dipropionate
Quantitative Data Summary
The following tables summarize the quantitative data for the solid-phase extraction of beclomethasone and its metabolites from human plasma.
Table 1: Solid-Phase Extraction Recovery
| Analyte | Extraction Method | Sorbent | Recovery (%) | Reference |
| Beclomethasone Dipropionate (BDP) | SPE | Reversed-Phase | 60.14 | [1] |
| Beclomethasone 17-Monopropionate (17-BMP) | LLE | - | 83.6 - 85.3 | [2][3] |
| Beclomethasone (BOH) | LLE | - | 82.7 - 85.9 | [2][3] |
*Data from Liquid-Liquid Extraction (LLE) is provided for comparative purposes as specific SPE recovery data for the metabolites was not available in the reviewed literature.
Table 2: LC-MS/MS Method Validation Parameters for Beclomethasone Dipropionate
| Parameter | Value |
| Linearity Range | 5.0 - 2000.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
| Intra-day Precision (%RSD) at LLOQ | 11.97 |
| Intra-day Accuracy (%Nominal) at LLOQ | 100.99 |
| Global Precision (%RSD) at LQC, MQC, HQC | 4.36 - 8.23 |
| Global Accuracy (%Nominal) at LQC, MQC, HQC | 96.99 - 101.89 |
| Matrix Effect (LQC, HQC) | 1.05, 0.96 |
Data obtained from a validated LC-MS/MS method for BDP in human plasma following SPE.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Beclomethasone Dipropionate from Human Plasma
This protocol is based on a validated method for the quantification of BDP in human plasma using a reversed-phase SPE cartridge.[1]
Materials:
-
Reversed-Phase SPE Cartridges
-
Human Plasma
-
Beclomethasone Dipropionate (BDP) standard
-
Deuterated BDP (BDP-d10) internal standard
-
Buffer solution
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
To a 450 µL aliquot of human plasma, add 50 µL of BDP-d10 internal standard solution.
-
Add 400 µL of buffer and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the reversed-phase SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of an acetonitrile/water mixture (the exact ratio should be optimized, a 5-10% acetonitrile solution is a good starting point) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 1 mL of 100% acetonitrile into a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction
Beclomethasone Mechanism of Action: Signaling Pathway
Beclomethasone, primarily through its active metabolite 17-BMP, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately modulates the transcription of pro-inflammatory and anti-inflammatory genes.
Discussion
The presented SPE protocol provides a reliable method for the extraction of beclomethasone dipropionate from human plasma. While specific, validated SPE recovery and matrix effect data for the metabolites 17-BMP and BOH are not as readily available in the literature, the principles of reversed-phase SPE can be applied to develop and validate a method for their simultaneous extraction. The use of a polymeric sorbent such as Oasis HLB, which is suitable for a wide range of acidic, neutral, and basic compounds, may be advantageous for the simultaneous extraction of BDP and its more polar metabolites. Further method development and validation would be required to optimize the wash and elution steps to ensure adequate recovery and minimize matrix effects for all three analytes. The provided information on the signaling pathway of beclomethasone can serve as a valuable resource for researchers studying its mechanism of action.
References
- 1. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Beclomethasone-17-Monopropionate-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone-17-monopropionate (17-BMP) is the active metabolite of beclomethasone (B1667900) dipropionate (BDP), a potent synthetic corticosteroid used in the treatment of asthma and other inflammatory conditions.[1][2] Accurate quantification of 17-BMP in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Beclomethasone-17-monopropionate-d3 is a deuterium-labeled internal standard used for precise quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from biological samples, a critical step for sample clean-up and concentration prior to analysis.
Data Presentation
The efficiency of a liquid-liquid extraction protocol is determined by the recovery of the analyte. While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for corticosteroids from biological matrices using various LLE and Solid Phase Extraction (SPE) methods, which can be indicative of the expected performance for 17-BMP.
| Analyte Class | Extraction Method | Matrix | Typical Recovery (%) | Reference |
| Corticosteroids | LLE with ether-cyclohexane (4:1, v/v) | Human Plasma | 82.7 - 85.9 | [4] |
| Corticosteroids | Supported Liquid Extraction (SLE) | Human Plasma | Not specified, but provides excellent extraction efficiency | [5] |
| Steroids | LLE with diethyl ether or ethyl acetate | Serum, Plasma | Method dependent | [6] |
| Steroids | SPE (C18) | Serum, Plasma | Superior to LLE in terms of recovery and removal of interferences | [7] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization depending on the specific biological matrix and analytical instrumentation.
1. Materials and Reagents
-
This compound internal standard solution
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Extraction Solvents (HPLC grade):
-
Diethyl ether
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
n-Hexane
-
-
pH adjusting reagents:
-
0.1% Formic acid in water (v/v)
-
Deionized water
-
-
Reconstitution Solvent (e.g., 50:50 Methanol (B129727):Water, v/v)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream or vacuum concentrator)
-
Autosampler vials
2. Sample Preparation
-
Thaw frozen biological samples (e.g., plasma) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Spike the biological sample with an appropriate amount of this compound internal standard solution.
-
pH Adjustment: Dilute the sample 1:1 (v/v) with either 0.1% formic acid to achieve a slightly acidic pH (~6.1) or with deionized water for a more neutral pH (~8.0).[5] This step can be optimized to enhance the extraction efficiency for the specific analyte.
3. Liquid-Liquid Extraction Procedure
-
Add 5 volumes of a water-immiscible organic solvent to 1 volume of the prepared sample. A common choice for corticosteroids is a mixture of diethyl ether and cyclohexane (B81311) (e.g., 4:1 v/v) or ethyl acetate.[4][6]
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge the sample at approximately 2000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean collection tube. To maximize recovery, this extraction step can be repeated, and the organic fractions pooled.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at a temperature of approximately 45°C.[8]
4. Reconstitution
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-500 µL) of a solvent compatible with the subsequent analytical method, such as a mixture of methanol and water (e.g., 50:50, v/v).[8]
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[8]
-
Transfer the sample to an autosampler vial for analysis by LC-MS/MS or another appropriate technique.
Visualizations
Experimental Workflow for Liquid-Liquid Extraction
Caption: Liquid-liquid extraction workflow for this compound.
Logical Relationship of BDP Metabolism
Caption: Metabolic activation of Beclomethasone Dipropionate to its active form.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. arborassays.com [arborassays.com]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Application Note: Derivatization of Steroids for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids in various biological matrices.[1] Due to its high chromatographic resolution and reproducible ionization, GC-MS is considered a gold standard for steroid profiling.[2][3] However, the inherent chemical properties of many steroids, such as low volatility and thermal lability due to polar functional groups (hydroxyl, carboxyl, and keto groups), present a significant challenge for direct GC-MS analysis.[4][5]
To overcome these limitations, a chemical derivatization step is essential prior to analysis.[3][4] Derivatization modifies the functional groups of the steroid molecules, leading to several key advantages:
-
Increased Volatility and Thermal Stability: By replacing polar hydrogens with less polar groups, derivatization reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the thermal stability of the analytes.[4] This is crucial for preventing degradation in the hot GC injector and column.
-
Improved Chromatographic Performance: Derivatized steroids are less polar, resulting in more symmetrical peak shapes and better separation on common non-polar or mid-polar GC columns.[2]
-
Enhanced Sensitivity and Specificity: Derivatization can introduce specific chemical moieties that improve ionization efficiency and generate characteristic fragment ions in the mass spectrometer, thereby enhancing sensitivity and aiding in structural elucidation.[4][6]
This application note provides detailed protocols for the most common derivatization techniques used for steroid analysis by GC-MS, including silylation, acylation, and oximation. It also presents quantitative data to aid in method selection and development.
Common Derivatization Reagents and Reactions
The choice of derivatization reagent depends on the specific functional groups present in the target steroids. The most common approaches are silylation, which targets hydroxyl and carboxyl groups, and oximation, which targets keto groups. Often, a two-step derivatization involving oximation followed by silylation is employed for comprehensive steroid profiling.[7]
Silylation
Silylation is the most widely used derivatization technique for steroids, involving the replacement of active hydrogens in hydroxyl, carboxyl, amino, and thiol groups with a trimethylsilyl (B98337) (TMS) group.[1] This reaction significantly increases the volatility and thermal stability of the steroids.[4]
Common Silylating Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful and volatile silylating agent, often considered the most efficient for a wide range of steroids.[1]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another strong and common silylating agent. Its reactivity can be enhanced by adding a catalyst.[1]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst (e.g., in a 99:1 mixture with BSTFA) to increase the reactivity of the primary silylating agent.[1][8]
-
N-trimethylsilylimidazole (TSIM): A very aggressive reagent, particularly effective for derivatizing sterically hindered hydroxyl groups.[9][10]
Oximation
Keto groups on the steroid backbone can exist in equilibrium with their enol tautomers, which can lead to the formation of multiple derivatives during silylation and result in poor peak shapes. Oximation converts the keto groups into stable oximes, preventing enolization.[7][11] This reaction is typically performed prior to silylation.
Common Oximation Reagent:
-
Methoxyamine Hydrochloride (MEOX): Reacts with carbonyl groups (ketones) to form methyloxime derivatives.[7]
Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) into molecules containing hydroxyl or amino groups. While less common than silylation for broad steroid profiling, it can be a useful alternative.[4]
Experimental Workflow and Protocols
A typical workflow for the derivatization and analysis of steroids from a biological sample involves extraction, derivatization, and subsequent GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]
- 11. Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Beclomethasone in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone (B1667900) is a potent synthetic glucocorticoid used in the treatment of various inflammatory conditions, particularly asthma.[1][2] Monitoring its concentration in biological matrices like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in anti-doping control. This application note details a robust and sensitive method for the quantitative analysis of beclomethasone in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard (e.g., Beclomethasone-d4) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The method involves the enzymatic hydrolysis of urine samples to account for conjugated metabolites, followed by a Solid-Phase Extraction (SPE) cleanup and concentration step. A stable isotope-labeled internal standard, which co-elutes with the analyte, is added at the beginning of the sample preparation process. This standard mimics the behavior of the analyte through extraction and ionization, allowing for reliable correction of any procedural variations. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for quantification at low concentrations.
Experimental Protocols
1. Materials and Reagents
-
Standards: Beclomethasone (analytical grade), Beclomethasone-d4 (or other suitable deuterated analog) as internal standard (IS).
-
Solvents: Methanol (B129727), Acetonitrile (B52724) (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid, Ammonium formate, β-glucuronidase enzyme.
-
Urine: Drug-free human urine for blanks, calibration standards, and quality control samples.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.[3]
2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of beclomethasone and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the beclomethasone stock solution with 50:50 methanol/water to create working solutions for calibration standards. Prepare a separate working solution for the internal standard.
-
Calibration Standards & QCs: Spike drug-free urine with the appropriate beclomethasone working solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation Protocol
-
Sample Aliquot: Transfer 1 mL of urine (calibrator, QC, or unknown sample) into a labeled polypropylene (B1209903) tube.
-
Internal Standard Addition: Add a specific volume (e.g., 50 µL) of the internal standard working solution to all tubes except for the blank matrix.
-
Enzymatic Hydrolysis: Add 500 µL of acetate (B1210297) buffer (pH 5.0) and β-glucuronidase enzyme. Vortex and incubate the samples at an elevated temperature (e.g., 50-60°C) for 2-4 hours to deconjugate metabolites.[4]
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.[5]
-
Elute: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Quantitative data and method parameters are summarized in the tables below.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Beclomethasone: m/z 409.2 > 391.2 Beclomethasone-d4: m/z 413.2 > 395.2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Note: MRM transitions are representative and should be optimized for the specific instrument used.
Table 2: Method Validation - Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Beclomethasone | 0.1 - 100 | Weighted (1/x²) | > 0.995 |
Table 3: Method Validation - Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 8 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 80 | < 15% | ± 15% | < 15% | ± 15% |
Acceptance criteria based on typical bioanalytical method validation guidelines.[7]
Table 4: Method Validation - Recovery and Matrix Effect
| Parameter | Specification |
| Extraction Recovery | Consistent and reproducible across the calibration range (typically > 80%). |
| Matrix Effect | Minimal ionization suppression or enhancement observed (typically 85-115%). |
Visualizations
Caption: Experimental workflow for beclomethasone analysis in urine.
Caption: Principle of using a deuterated internal standard for correction.
References
- 1. madbarn.com [madbarn.com]
- 2. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Beclomethasone-17-Monopropionate-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone (B1667900) dipropionate (BDP) is a widely prescribed synthetic corticosteroid for the management of asthma and other respiratory conditions. Following administration, BDP is rapidly hydrolyzed by esterases to its primary and most active metabolite, beclomethasone-17-monopropionate (B17MP)[1]. Consequently, the systemic exposure to B17MP is a critical determinant of both the therapeutic efficacy and potential side effects of BDP formulations.
For generic BDP products to be approved, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust bioequivalence (BE) studies[2][3][4]. These studies typically involve demonstrating that the rate and extent of absorption of the active moiety from the test product are comparable to those of a reference product. For inhaled corticosteroids, pharmacokinetic (PK) endpoints for the active metabolite are paramount[5][6][7].
The accurate quantification of B17MP in biological matrices, predominantly human plasma, is therefore essential. The use of a stable isotope-labeled internal standard, such as Beclomethasone-17-Monopropionate-d3 (B17MP-d3), is the gold standard for such bioanalytical assays. B17MP-d3 compensates for variability during sample preparation and analysis, ensuring the precision and accuracy of the results. This document provides detailed application notes and protocols for the use of B17MP-d3 in bioequivalence studies of BDP formulations.
Data Presentation: Pharmacokinetic Parameters
The primary objective of a bioequivalence study is to compare the pharmacokinetic profiles of a test and a reference formulation. The key parameters for B17MP are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Bioequivalence is concluded if the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax and AUC fall within the acceptance range of 80.00% to 125.00%[5][8][9].
Table 1: Illustrative Pharmacokinetic Data for Beclomethasone-17-Monopropionate in a Bioequivalence Study
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (pg/mL) | 745.8 ± 180.5 | 758.0 ± 195.2 | 98.39% | 91.22% - 106.05% |
| AUC0-t (pg·h/mL) | 4850.3 ± 990.1 | 4985.6 ± 1050.8 | 97.29% | 89.85% - 105.32% |
| AUC0-inf (pg·h/mL) | 5010.7 ± 1015.4 | 5150.2 ± 1080.3 | 97.29% | 89.76% - 105.45% |
| Tmax (h) | 2.5 (1.0 - 4.0) | 2.5 (1.0 - 4.5) | - | - |
| t1/2 (h) | 6.5 ± 1.8 | 6.3 ± 1.9 | - | - |
Data are presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range). Statistical analysis for bioequivalence is based on log-transformed data. Cmax: Maximum observed plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. AUC0-inf: Area under the plasma concentration-time curve extrapolated to infinity. Tmax: Time to reach Cmax. t1/2: Terminal elimination half-life.
Experimental Protocols
Bioanalytical Method: LC-MS/MS
A sensitive, selective, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of B17MP in human plasma[10][11][12].
Protocol for Plasma Sample Preparation (Solid-Phase Extraction - SPE)
This protocol outlines the extraction of B17MP and the internal standard (B17MP-d3) from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
This compound (working solution, e.g., 1 ng/mL in methanol)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma in a polypropylene (B1209903) tube, add 50 µL of the B17MP-d3 internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Dilution: Add 1 mL of deionized water to the concentrated supernatant and vortex.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 30% methanol in water.
-
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Illustrative):
-
Column: C18, 50 x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0.0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-5.0 min: Re-equilibrate at 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
B17MP: Q1: 409.2 m/z → Q3: 391.2 m/z
-
B17MP-d3: Q1: 412.2 m/z → Q3: 394.2 m/z
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Heater Gas): 50 psi
-
-
Collision Gas (CAD): Medium
Mandatory Visualizations
Caption: Crossover design workflow for a typical bioequivalence study.
Caption: Genomic signaling pathway of Beclomethasone-17-Monopropionate.
References
- 1. Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 3. International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Studies to Demonstrate Bioequivalence of Oral Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Evaluating the pharmacokinetics of beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurised metered-dose inhaler using a low global warming potential propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of beclomethasone 17-monopropionate in human plasma by LC-MS/MS and its application to beclomethasone dipropionate pharmacokinetic study [cjpt.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of Beclomethasone-17-Monopropionate-d3 in Modern Pharmacokinetic Assays
Introduction
Beclomethasone (B1667900) dipropionate (BDP) is a widely used synthetic corticosteroid prodrug for the treatment of asthma and other inflammatory conditions.[1][2] Upon administration, BDP undergoes rapid and extensive metabolism, primarily mediated by esterase enzymes in the lung and other tissues, to form its pharmacologically active metabolite, beclomethasone-17-monopropionate (17-BMP).[1][3][4] This active metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, making it the primary mediator of therapeutic action.[1][5]
Given that the majority of BDP-derived material in plasma is the active 17-BMP, accurate and precise quantification of this metabolite is paramount for pharmacokinetic (PK) and bioequivalence studies.[6] To achieve the high levels of accuracy and robustness required by regulatory agencies, modern bioanalytical methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The gold standard in these assays is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] Beclomethasone-17-monopropionate-d3 (B17MP-d3), a deuterated analog of the active metabolite, serves as the ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, thereby correcting for variability during sample preparation and analysis.[7][9][11]
Metabolic Activation of Beclomethasone Dipropionate
Beclomethasone dipropionate is designed as a prodrug, with its therapeutic activity dependent on its metabolic conversion. The primary activation pathway involves hydrolysis catalyzed by esterase and CYP3A enzymes.[1][3] This process rapidly converts BDP into the highly potent 17-BMP within tissues like the lung epithelium.[3][5] Further metabolism can lead to the formation of beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), which are considered inactive or significantly less active.[1][12]
Quantitative Data Summary
Pharmacokinetic parameters for 17-BMP vary depending on the dosage, formulation, and route of administration of the parent drug, BDP. The data below, summarized from studies in human subjects, illustrates typical exposure levels.
Table 1: Pharmacokinetic Parameters of Beclomethasone-17-Monopropionate (17-BMP) in Humans Following BDP Administration
| BDP Dose & Route | Cmax (pg/mL) | AUC (pg·hr/mL) | T½ (hours) | Reference |
| 400 µg (Inhaled Aerosol) | 1343.7 | 4140.3 | ~4 | [13][14] |
| 320 µg (Intranasal HFA) | 262.7 | 1139.7 | Not Reported | [14] |
| 400 µg (pMDI) | 1000 - 1500 (approx.) | 2500 - 3000 (approx.) | 2.8 | [6][15] |
| 100 µg (Inhaled Aerosol) | Not Calculated | Not Calculated | Not Calculated | [6] |
Note: Pharmacokinetic parameters can be highly variable. The values presented are means or ranges derived from the cited studies.
Experimental Protocols
The following protocols provide a generalized framework for the quantification of 17-BMP in human plasma using B17MP-d3 as an internal standard for LC-MS/MS analysis.
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a common method for extracting 17-BMP and its deuterated internal standard from a complex biological matrix like plasma.[2][8]
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) standards in a water bath at room temperature. Vortex mix for 15 seconds.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add 50 µL of the working solution of this compound (e.g., at 10 ng/mL in methanol). Vortex for 10 seconds. This step is critical as the internal standard corrects for analyte loss during subsequent steps.[16]
-
Protein Precipitation/Dilution: Add 400 µL of a suitable buffer (e.g., 4% phosphoric acid in water or zinc sulfate (B86663) solution) to the plasma mixture.[7] Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water, followed by 1 mL of a weak organic solvent wash (e.g., 20% acetonitrile (B52724) in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., 100% acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical instrument parameters for the sensitive and selective quantification of 17-BMP and B17MP-d3.
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | UHPLC System (e.g., Shimadzu Nexera X2, Waters Acquity)[2] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (17-BMP) | Q1: 467.2 -> Q3: 357.2 (Example) |
| MRM Transition (B17MP-d3) | Q1: 470.2 -> Q3: 360.2 (Example, +3 Da shift) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Note: MRM (Multiple Reaction Monitoring) transitions must be optimized for the specific instrument used. The values provided are illustrative.
Visualized Experimental Workflow
The successful application of this compound in a pharmacokinetic study follows a structured workflow from sample collection through to data analysis.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Beclomethasone Dipropionate. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability and ensures the generation of high-quality, reliable data.[9][10] This enables researchers and drug development professionals to confidently characterize the pharmacokinetic profile of BDP, supporting regulatory submissions and ensuring the safety and efficacy of these important medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism kinetics of beclomethasone propionate esters in human lung homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profile of beclomethasone dipropionate hydrofluoroalkane after intranasal administration versus oral inhalation in healthy subjects: results of a single-dose, randomized, open-label, 3-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of extrafine beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide in adolescent and adult patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for the Quantification of Beclomethasone-17-Monopropionate-d3 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclomethasone-17-monopropionate (17-BMP) is the primary active metabolite of the synthetic corticosteroid beclomethasone (B1667900) dipropionate (BDP), widely used in the treatment of asthma and other inflammatory conditions. The quantification of 17-BMP in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Beclomethasone-17-Monopropionate-d3 (17-BMP-d3), are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the determination of 17-BMP utilizing 17-BMP-d3 as an internal standard, focusing on the Multiple Reaction Monitoring (MRM) transitions.
Chemical Information
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Beclomethasone-17-Monopropionate | C₂₅H₃₃ClO₆ | 464.20 |
| This compound | C₂₅H₃₀D₃ClO₆ | 467.22 |
MRM Transitions for Beclomethasone-17-Monopropionate and its d3-labeled Internal Standard
The successful application of LC-MS/MS for quantitative analysis relies on the selection of specific precursor and product ion transitions for both the analyte and the internal standard. In positive electrospray ionization (ESI+) mode, corticosteroids like 17-BMP readily form protonated molecules [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion results in characteristic product ions.
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) of 468.2, reflecting the addition of a proton to the deuterated molecule. The fragmentation pattern and resulting product ions are expected to be identical to the non-labeled compound. Based on common fragmentation pathways for similar steroid structures, the following MRM transitions are proposed:
Table 1: Proposed MRM Transitions for Beclomethasone-17-Monopropionate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Beclomethasone-17-Monopropionate | 465.2 | 357.2 | Optimize for specific instrument | [M+H]⁺ → [M+H - C₃H₆O₂ - H₂O]⁺ |
| Beclomethasone-17-Monopropionate | 465.2 | 339.2 | Optimize for specific instrument | [M+H - C₃H₆O₂ - 2H₂O]⁺ |
| This compound | 468.2 | 357.2 | Optimize for specific instrument | [M+H]⁺ → [M+H - C₃H₃D₃O₂ - H₂O]⁺ |
| This compound | 468.2 | 339.2 | Optimize for specific instrument | [M+H - C₃H₃D₃O₂ - 2H₂O]⁺ |
Note: The collision energy is a critical parameter that must be optimized for the specific mass spectrometer being used to achieve the best sensitivity and specificity.
Experimental Protocol: Quantification of Beclomethasone-17-Monopropionate in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of 17-BMP from human plasma using 17-BMP-d3 as an internal standard.
Materials and Reagents
-
Beclomethasone-17-Monopropionate analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Beclomethasone-17-Monopropionate.
Signaling Pathway (Metabolic Conversion)
Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, 17-BMP. This metabolic activation is a key step in its mechanism of action.
Caption: Metabolic activation of Beclomethasone Dipropionate.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of the active metabolite 17-BMP in biological samples. The provided MRM transitions and experimental protocol serve as a strong foundation for researchers to develop and validate their own LC-MS/MS assays. Optimization of instrument-specific parameters is crucial for achieving the highest sensitivity and accuracy.
Troubleshooting & Optimization
Preventing deuterium exchange in Beclomethasone-17-Monopropionate-d3
Welcome to the Technical Support Center for Beclomethasone-17-Monopropionate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) exchange during experimental procedures. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as a protic solvent. For this compound, which is used as an internal standard in quantitative analyses like LC-MS, this exchange is problematic. The loss of deuterium atoms alters its mass-to-charge ratio, leading to an inaccurate analytical signal and compromising the reliability of the quantification of the target analyte, Beclomethasone-17-Monopropionate.
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: The specific positions of the three deuterium atoms on commercially available this compound can vary. However, based on general principles of organic chemistry and steroid structure, the most labile positions are typically the hydrogens on carbons adjacent to carbonyl groups (alpha-hydrogens). In the case of Beclomethasone-17-Monopropionate, these would be the hydrogens at the C2, C4, and C6 positions, which can exchange under acidic or basic conditions via enolization. Deuterium atoms on the propionate (B1217596) methyl group are generally more stable. Without explicit information from the supplier, it is prudent to assume the deuteriums may be in labile positions and take appropriate preventative measures.
Q3: What are the primary factors that promote deuterium exchange?
A3: The rate of deuterium exchange is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many organic molecules is in the slightly acidic range, typically around pH 2.5-4.5.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents, which have hydrogen atoms attached to electronegative atoms (e.g., water, methanol, ethanol), can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are less likely to cause exchange.
Q4: How can I detect if deuterium exchange has occurred in my sample?
A4: Deuterium exchange can be detected using mass spectrometry (MS). In an LC-MS analysis, you would observe a shift in the mass-to-charge ratio (m/z) of the deuterated standard. For example, if this compound (M+3) loses one deuterium atom, you will see an increase in the signal for the M+2 species. A full or partial loss of deuterium will result in a distribution of isotopic peaks corresponding to the d2, d1, and d0 forms of the molecule.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of deuterium signal (e.g., observing M+2, M+1, or M+0 peaks for the d3 standard) in MS analysis. | Deuterium exchange with protic solvents in the mobile phase or sample diluent. | 1. Solvent Selection: If possible, switch to aprotic solvents for your sample preparation and LC mobile phase (e.g., use acetonitrile instead of methanol). 2. pH Control: Adjust the pH of your mobile phase to the optimal range for stability (typically pH 2.5-4.5) using a volatile acid like formic acid. Avoid basic conditions. |
| Inconsistent or decreasing response of the deuterated internal standard over an analytical batch. | Temperature-dependent deuterium exchange in the autosampler. | 1. Temperature Control: Ensure the autosampler is kept at a low temperature (e.g., 4°C) throughout the analytical run to minimize the rate of exchange. |
| Poor linearity of the calibration curve, especially at lower concentrations. | Presence of non-deuterated impurity in the standard or partial deuterium exchange during stock solution preparation. | 1. Stock Solution Preparation: Prepare stock solutions in a high-purity aprotic solvent. If a protic solvent is unavoidable, prepare the solution fresh before each use and store it at low temperatures. 2. Supplier Information: Contact the supplier for information on the isotopic purity of the standard and the location of the deuterium labels. |
| Appearance of unexpected peaks near the internal standard peak. | On-column deuterium exchange or degradation of the standard. | 1. Method Optimization: Reduce the residence time on the analytical column by optimizing the flow rate and gradient. 2. Column Temperature: Lower the column temperature if the analytical method allows. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
Objective: To prepare stable stock and working solutions of the deuterated internal standard while minimizing the risk of deuterium exchange.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Dissolve the standard in a small amount of the aprotic solvent and then dilute to the mark with the same solvent.
-
Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C or lower.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same aprotic solvent immediately before use.
Protocol 2: LC-MS Analysis of Beclomethasone-17-Monopropionate with Minimized Deuterium Exchange
Objective: To perform quantitative analysis using this compound as an internal standard under conditions that prevent on-column and in-source deuterium exchange.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system with a temperature-controlled autosampler and column oven.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Analytical Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: An appropriate gradient to achieve good separation of the analyte and internal standard.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 30-40°C (lower temperatures are preferable if resolution is not compromised).
-
Autosampler Temperature: 4°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on sensitivity.
-
MS/MS Transitions: Monitor for both the deuterated standard (d3) and its potential exchanged counterparts (d2, d1, d0) during method development to assess stability.
Procedure:
-
Sample Preparation: Spike the samples with the working solution of this compound. The final sample diluent should be compatible with the mobile phase and preferably aprotic or have a low protic solvent content.
-
LC-MS Analysis: Place the samples in the cooled autosampler and inject them onto the LC-MS system.
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the deuterated internal standard (d3). Monitor the peak areas of the d2, d1, and d0 channels for the internal standard to ensure no significant exchange has occurred during the analysis.
Visualizations
Experimental Workflow for Preventing Deuterium Exchange
Caption: Workflow for minimizing deuterium exchange during sample preparation and analysis.
Troubleshooting Logic for Deuterium Exchange
Caption: Decision tree for troubleshooting deuterium exchange issues.
Technical Support Center: Optimizing LC Gradient for Beclomethasone Analysis
Welcome to the technical support center for optimizing liquid chromatography (LC) methods for beclomethasone (B1667900) and its internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, particularly co-elution, encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution of beclomethasone and its internal standard?
A1: Co-elution of beclomethasone and its internal standard typically arises from several factors:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating two structurally similar compounds.[1]
-
Suboptimal Gradient Slope: A gradient that is too steep can cause compounds to elute too quickly and without sufficient separation. Conversely, an overly shallow gradient can lead to broad peaks that may still overlap.[2][3]
-
Incorrect Column Chemistry: The chosen stationary phase (e.g., C18) may not provide the necessary selectivity to resolve the analyte and internal standard.[1][4]
-
Low Capacity Factor (k'): If the capacity factor is too low (e.g., less than 1), the analytes have minimal interaction with the stationary phase and elute near the void volume, resulting in poor separation.[4][5]
Q2: Which compounds are suitable internal standards for beclomethasone analysis?
A2: The ideal internal standard is structurally similar to the analyte and is not present in the sample matrix. For beclomethasone dipropionate (BDP), common choices include:
-
Deuterated Beclomethasone (e.g., BDP-D10): This is often the best choice as its chemical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization response, but it can be distinguished by mass spectrometry.[6][7]
-
Other Corticosteroids: Structurally related corticosteroids like Fluticasone (B1203827) Propionate (B1217596), Budesonide, or Triamcinolone Acetonide are frequently used, especially when a deuterated standard is unavailable.[8][9][10][11] It is critical to ensure they do not interfere with endogenous substances in the sample.
Q3: How do I confirm if a single peak in my chromatogram is actually two co-eluting compounds?
A3: Detecting co-elution can be challenging when peaks overlap perfectly.[5] Here are effective methods for confirmation:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[4][5]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it strongly suggests peak impurity and potential co-elution.[4][5]
-
Mass Spectrometry (MS) Analysis: When using an LC-MS system, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) profile is a clear indicator of co-elution.[4][5]
Q4: Can my sample preparation method contribute to co-elution issues?
A4: Yes, the sample preparation process can indirectly lead to problems that appear as co-elution. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and broadening, potentially making it difficult to resolve closely eluting compounds. Whenever possible, dissolve your sample in the initial mobile phase.[2] Additionally, interfering substances from the sample matrix that are not removed during extraction can co-elute with your target analytes.[12]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshoot and resolve co-elution between beclomethasone and its internal standard.
Initial System Health Check
Before modifying the LC method, ensure the system is performing optimally.[2]
-
Column Health: A contaminated column or a void at the column inlet can cause peak broadening and tailing. Flush the column with a strong solvent or, if the issue persists, replace it.[2]
-
Flow Rate Consistency: Verify that the pump delivers a stable and accurate flow rate. Pressure fluctuations can indicate air in the pump head.[13]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2][12]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution issues, starting from initial observation to method optimization.
Caption: Troubleshooting workflow for resolving peak co-elution.
Quantitative Data Summary
The following tables summarize typical starting conditions and parameters for the analysis of beclomethasone and other corticosteroids. These can be used as a baseline for method development.
Table 1: Example LC Gradient Conditions for Corticosteroid Separation
| Parameter | Condition A: Fast Analysis | Condition B: High Resolution |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[2] | Biphenyl (B1667301) or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm)[4][14] |
| Mobile Phase A | Water + 0.1% Formic Acid[2] | 10 mM Ammonium Acetate[15] |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid[2] | Methanol[14] |
| Flow Rate | 1.0 mL/min[2] | 0.5 mL/min[2] |
| Gradient Program | 50% to 95% B over 15 min[2] | 40% to 80% B over 20 min |
| Column Temp. | 30 °C[16] | 40 °C |
| Injection Volume | 5 - 15 µL[8] | 1 - 5 µL[17] |
Experimental Protocols
Protocol 1: General Method for Beclomethasone Analysis
This protocol provides a robust starting point for separating beclomethasone dipropionate (BDP) from a suitable internal standard (IS) like fluticasone propionate or a deuterated analog.
-
System Preparation:
-
LC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: Prepare HPLC-grade water with 0.1% formic acid.[2] Filter through a 0.45 µm filter.[17]
-
Mobile Phase B: Prepare HPLC-grade acetonitrile with 0.1% formic acid.[2]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of BDP and the IS in methanol (B129727) or acetonitrile at 1 mg/mL.
-
Create a working standard by diluting the stock solutions to a final concentration of approximately 10 µg/mL in the initial mobile phase composition.[18]
-
-
Chromatographic Run:
-
Injection: Inject 10 µL of the working standard.
-
Gradient Elution: Start with a linear gradient of 50% B to 95% B over 15 minutes.[2]
-
Hold and Re-equilibration: Hold at 95% B for 2 minutes to wash the column, then return to 50% B and re-equilibrate for 5 minutes before the next injection.
-
Detection: If using a UV detector, monitor at a wavelength of 254 nm.[15][19] If using an MS detector, use appropriate MRM transitions for BDP and the IS.
-
-
Data Analysis:
-
Evaluate the chromatogram for the resolution between the BDP and IS peaks. The resolution (Rs) should be greater than 1.5 for baseline separation.
-
Assess peak shape; the asymmetry factor should ideally be between 0.9 and 1.2.
-
Protocol 2: Gradient Optimization Strategy
If co-elution is observed with the general method, follow this optimization strategy.
-
Shallow the Gradient:
-
Change Organic Modifier:
-
If a shallower gradient is insufficient, change the organic solvent. Prepare a new Mobile Phase B using methanol instead of acetonitrile.[4][14] Methanol has different selectivity for many compounds compared to acetonitrile and can alter the elution order, potentially resolving the co-elution.[14]
-
Run a scouting gradient (e.g., 10% to 90% methanol over 20 minutes) to determine the approximate elution composition, then refine the gradient as needed.[3]
-
-
Alter Stationary Phase Chemistry:
-
If changing the mobile phase does not resolve the issue, the column chemistry may lack the required selectivity.[4] Switch to a column with a different stationary phase, such as a biphenyl or phenyl-hexyl phase. These phases offer alternative interactions (e.g., pi-pi interactions) that can be effective for separating structurally similar aromatic compounds like steroids.[4][14]
-
Gradient Optimization Logic Diagram
This diagram outlines the decision-making process for adjusting the LC gradient to improve separation.
Caption: Decision tree for systematic LC gradient optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. youtube.com [youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bvchroma.com [bvchroma.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. AERODYNAMIC CHARACTERIZATION OF BECLOMETHASONE DIPROPIONATE FROM BECLATE-50 INHALER® BY HPLC-UV | Semantic Scholar [semanticscholar.org]
- 16. Optimization of the high-performance liquid chromatrographic separation of a mixture of natural and synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects for Beclomethasone-17-Monopropionate-d3 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing Beclomethasone-17-Monopropionate-d3 (B17MP-d3) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of B17MP-d3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as B17MP-d3, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method, potentially leading to erroneous quantification of B17MP-d3.[1] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and proteins.[1][3]
Q2: Why is a deuterated internal standard like B17MP-d3 used, and how does it help?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][4] Because B17MP-d3 is chemically almost identical to the non-labeled analyte (Beclomethasone-17-Monopropionate), they co-elute during chromatography and experience similar ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can B17MP-d3 completely eliminate problems related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift is significant enough to cause them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of B17MP-d3 related to matrix effects.
Issue 1: Poor reproducibility of the analyte/internal standard (B17MP-d3) area ratio.
This can be caused by several factors related to the sample preparation, chromatography, or the mass spectrometer.
-
Potential Cause: Inconsistent sample cleanup.
-
Potential Cause: Analyte and internal standard not co-eluting perfectly.
-
Potential Cause: Carryover from high-concentration samples.
-
Solution: Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for and mitigate carryover.[1]
-
Issue 2: Significant ion suppression or enhancement is observed.
This indicates that co-eluting matrix components are interfering with the ionization of B17MP and its deuterated internal standard.
-
Potential Cause: Inadequate sample preparation.
-
Solution: Improve the sample cleanup process. Protein precipitation (PPT) is a simpler but less effective method for removing phospholipids compared to SPE or LLE.[3] Consider switching to a more rigorous extraction technique.
-
-
Potential Cause: Co-elution of phospholipids.
-
Solution: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] Employing a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE, is recommended.
-
-
Potential Cause: Chromatographic conditions are not optimal.
-
Solution: Modify the chromatographic method to separate the analyte and B17MP-d3 from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the flow rate, or using a different type of analytical column (e.g., switching from a C18 to a phenyl-hexyl column for different selectivity).[2][3]
-
Issue 3: Inaccurate quantification despite using a deuterated internal standard.
Even with a stable isotope-labeled internal standard, inaccuracies can arise.
-
Potential Cause: Incorrect concentration of the B17MP-d3 internal standard solution.
-
Solution: Carefully reprepare the internal standard spiking solution and verify its concentration.[1]
-
-
Potential Cause: Differential matrix effects due to chromatographic separation of the analyte and internal standard.
-
Solution: As mentioned previously, optimize the chromatography to ensure near-perfect co-elution. A very slight difference in retention time can expose the analyte and internal standard to different matrix environments.[1]
-
-
Potential Cause: The concentration of the analyte is at the upper limit of quantification (ULOQ), leading to charge competition.
-
Solution: At very high analyte concentrations, there can be competition for ionization between the analyte and the internal standard, even if they are chemically similar.[5] If this is suspected, it may be necessary to dilute the samples to bring the analyte concentration within a more linear range of the calibration curve.[5]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (Beclomethasone-17-Monopropionate) and B17MP-d3 spiked into the mobile phase or a clean solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the analyte and B17MP-d3 into the extracted matrix at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and B17MP-d3 into the blank biological matrix before the extraction process at the same concentration as Set A. This set is used to determine recovery.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [1]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up complex biological samples and minimizing matrix effects.[3]
-
Condition the SPE Cartridge: Condition the selected SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with an appropriate solvent, such as methanol, followed by an equilibration with water or a suitable buffer.
-
Load the Sample: Load the pre-treated biological sample (e.g., plasma pre-diluted with a weak acid) onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences and salts. A subsequent wash with a stronger solvent can then be used to remove more hydrophobic interferences like phospholipids.
-
Elute the Analyte: Elute the Beclomethasone-17-Monopropionate and B17MP-d3 from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a small amount of base).
-
Evaporate and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS methods analyzing beclomethasone (B1667900) derivatives. The exact values will be method-dependent.
Table 1: Example Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 5.0 - 2000.0 pg/mL | [6] |
| LLOQ | 5.0 pg/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy | 85 - 115% | [6] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Less effective at removing phospholipids and salts, often leading to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Effective at removing polar interferences like salts. Can be optimized for selectivity.[3] | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | High | Highly selective, effectively removes a wide range of interferences including phospholipids. Can concentrate the analyte.[3] | Can be more expensive and require more method development than PPT or LLE. |
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues.
Caption: Decision tree for selecting a sample preparation method.
References
Technical Support Center: Beclomethasone-17-Monopropionate-d3 Signal Intensity Troubleshooting
Welcome to the technical support center for troubleshooting poor signal intensity of Beclomethasone-17-Monopropionate-d3 in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for my deuterated internal standard, this compound?
Poor signal intensity of a deuterated internal standard can stem from several factors, broadly categorized as matrix-related, method-related, or instrument-related. The most frequent culprits include ion suppression from the sample matrix, suboptimal chromatographic conditions leading to poor co-elution with the analyte, issues with the internal standard itself (such as degradation or incorrect concentration), or general instrument performance issues.[1][2][3]
Q2: My this compound signal is highly variable between samples. What should I investigate first?
High variability in the internal standard's signal often points to differential matrix effects.[1][4] This means that components in the sample matrix are inconsistently suppressing or enhancing the ionization of the internal standard across different samples. You should first investigate your sample preparation procedure to ensure efficient and consistent removal of matrix components. Also, verify the co-elution of the analyte and the internal standard.[4][5]
Q3: Can the concentration of my analyte affect the signal of this compound?
Yes, at high concentrations, the analyte (Beclomethasone-17-Monopropionate) and the deuterated internal standard can compete for ionization in the mass spectrometer's ion source.[6][7] This phenomenon, known as ion source saturation, can lead to a disproportional response and a decrease in the internal standard's signal as the analyte concentration increases.[6][8]
Q4: I suspect isotopic instability with my this compound. How can I check for this?
Deuterium (B1214612) labels can sometimes undergo back-exchange with hydrogen from the sample matrix or solvent, particularly under certain pH and temperature conditions.[1] To investigate this, you can incubate the deuterated internal standard in a blank sample matrix under your standard experimental conditions. After incubation, analyze the sample and monitor for any increase in the signal of the non-deuterated analyte, which would indicate H/D exchange.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.
Issue 1: Low or No Signal for the Internal Standard
If you are observing a very low or completely absent signal for this compound, follow this guide to identify the root cause.
Troubleshooting Workflow
Caption: Workflow for troubleshooting a complete loss of internal standard signal.
Step-by-Step Guide:
-
Verify Internal Standard Preparation:
-
Question: Is the concentration of the this compound spiking solution correct?
-
Action: Prepare a fresh dilution of the internal standard from the stock solution. Ensure that the correct solvents are used and that calculations are accurate. Adsorption to storage vials can also be an issue, so consider using different types of vials (e.g., polypropylene (B1209903) vs. glass).[3]
-
-
Direct Infusion Analysis:
-
Question: Is the mass spectrometer capable of detecting the internal standard?
-
Action: Perform a direct infusion of a known concentration of the this compound solution directly into the mass spectrometer, bypassing the LC system. This will confirm if the issue lies with the mass spectrometer itself or the preceding chromatographic separation and sample introduction.[9]
-
Expected Outcome: A stable and strong signal indicates the MS is functioning correctly, and the problem likely resides in the LC system or sample preparation. No signal or a very weak signal points towards an issue with the MS settings or hardware.
-
-
Mass Spectrometer Parameter Optimization:
| Parameter | Recommended Setting | Potential Impact of Incorrect Setting |
| Ionization Mode | Electrospray Ionization (ESI) | Incorrect mode will result in no ionization. |
| Polarity | Positive | Incorrect polarity will lead to no signal. |
| Precursor Ion (Q1) | Varies (e.g., m/z 456.2 for d3) | Incorrect m/z will result in no signal. |
| Product Ion (Q3) | Varies (e.g., m/z 347.2 for d3) | Incorrect m/z will result in no signal. |
| Collision Energy | Optimize experimentally | Suboptimal energy will lead to poor fragmentation and low signal. |
| Source Temperature | 350-450 °C | Affects desolvation and ionization efficiency. |
| Gas Flows | Optimize experimentally | Affects desolvation and ion sampling. |
-
LC System and Sample Introduction Check:
Issue 2: High Signal Variability or Poor Reproducibility
When the signal intensity of this compound is inconsistent across a batch of samples, matrix effects and chromatographic inconsistencies are the likely culprits.
Troubleshooting Workflow
Caption: Logical workflow for addressing internal standard signal variability.
Step-by-Step Guide:
-
Assess Chromatographic Co-elution:
-
Question: Do the analyte and this compound co-elute perfectly?
-
Action: Overlay the chromatograms of the analyte and the internal standard. A slight separation, often due to the deuterium isotope effect, can expose them to different matrix components as they elute, leading to differential ion suppression.[4][5][11]
-
Solution: If separation is observed, adjust the chromatographic method (e.g., modify the mobile phase gradient, change the column, or adjust the temperature) to achieve better co-elution.[6]
-
-
Evaluate Matrix Effects:
-
Question: Are matrix components suppressing the ionization of the internal standard?
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression. A constant flow of the internal standard is introduced after the analytical column while a blank, extracted matrix sample is injected. Dips in the internal standard's signal indicate retention times where matrix components are causing ion suppression.[3]
-
Solution: If significant ion suppression is observed at the retention time of the analyte and internal standard, improve the sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove interfering matrix components.[3][12] Sample dilution can also reduce the concentration of these components.[1]
-
-
Check for Ion Source Saturation:
-
Question: Is the concentration of the internal standard or analyte too high?
-
Action: Analyze a series of calibration standards and observe the signal of the internal standard. A decreasing internal standard signal at higher analyte concentrations is indicative of ion source saturation.[6][7]
-
Solution: Optimize the concentration of the internal standard. A common practice is to use a concentration that provides a signal intensity approximately 50% of the highest calibration standard.[6] If necessary, dilute samples that have high analyte concentrations.[13]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal.
-
Set up the LC-MS/MS system as you would for your analysis, but with the following modification:
-
Use a T-connector to introduce the internal standard solution into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.
-
Deliver the internal standard solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Begin acquiring data in MRM mode for the internal standard. You should observe a stable baseline signal.
-
Inject a blank, extracted sample matrix (e.g., plasma, urine that does not contain the analyte or IS).
-
Monitor the baseline of the internal standard signal throughout the chromatographic run.
-
Interpretation: A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement. This allows you to see if the retention time of your analyte and internal standard falls within a region of significant matrix effects.
Protocol 2: Assessment of H/D Back-Exchange
Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process the samples using your established extraction procedure.[1]
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. myadlm.org [myadlm.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Interference in Beclomethasone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference from unlabeled beclomethasone (B1667900) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of beclomethasone analysis?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in unlabeled beclomethasone that overlap with the signal of the isotopically labeled internal standard (e.g., beclomethasone-d5). Beclomethasone's molecular formula (C₂₂H₂₉ClO₅) contains elements (carbon, chlorine, oxygen) with naturally occurring stable heavy isotopes.[1][2] This results in a distribution of beclomethasone molecules with slightly different masses (M+1, M+2, etc.). This distribution can interfere with the accurate measurement of the internal standard, which is crucial for precise quantification.
Q2: Why is it critical to correct for this natural isotopic abundance?
A2: Failure to correct for the natural isotopic abundance of beclomethasone can lead to an overestimation of the internal standard's signal. This artificially inflates the denominator in the analyte-to-internal standard ratio, leading to an underestimation of the true beclomethasone concentration in the sample. This is particularly problematic at high concentrations of unlabeled beclomethasone, where the contribution of its isotopic peaks to the internal standard's mass channel becomes more significant, potentially leading to non-linear calibration curves.[3]
Q3: What causes the isotopic interference from unlabeled beclomethasone?
A3: The primary causes are the natural abundances of ¹³C (~1.1%), ¹⁷O (~0.04%), ¹⁸O (~0.2%), and ³⁷Cl (~24.2%). For a molecule with 22 carbon atoms and one chlorine atom like beclomethasone, there is a statistically significant probability that a given molecule will contain one or more of these heavy isotopes, creating a characteristic isotopic pattern.
Q4: Can isotopic interference affect my calibration curve?
A4: Yes, significant isotopic overlap can lead to non-linear calibration curves, especially at the higher end of the concentration range. As the concentration of unlabeled beclomethasone increases, the signal contribution from its isotopes to the internal standard's m/z channel also increases, leading to a disproportionate response.[3]
Troubleshooting Guides
Problem 1: Inaccurate quantification, particularly at high concentrations of beclomethasone.
-
Possible Cause: Isotopic contribution from unlabeled beclomethasone to the stable isotope-labeled (SIL) internal standard signal.
-
Troubleshooting Steps:
-
Assess the Contribution: Prepare a high-concentration solution of unlabeled beclomethasone standard (without any SIL internal standard).
-
Analyze this solution using your LC-MS/MS method and monitor the multiple reaction monitoring (MRM) transition for your SIL internal standard (e.g., beclomethasone-d5).
-
Any signal detected in the internal standard channel is due to the isotopic contribution of the unlabeled beclomethasone.
-
Calculate the Overlap Factor: Determine the percentage of the unlabeled beclomethasone signal that is contributing to the internal standard's signal. A detailed protocol for this is provided below.
-
Apply a Correction Factor: Use the calculated overlap factor to mathematically correct the response of the internal standard in your experimental samples.
-
Problem 2: My high concentration quality control (QC) samples are biased low.
-
Possible Cause: This is a classic symptom of isotopic interference. The artificially inflated internal standard signal (due to the "cross-talk" from the high concentration of unlabeled analyte) will cause the calculated concentration of the analyte to be lower than its true value.
-
Solution: Follow the troubleshooting steps outlined in Problem 1 to determine and correct for the isotopic overlap. If the interference is significant, consider the following:
-
Increase the concentration of the internal standard: This can help to minimize the relative contribution of the isotopic interference.
-
Use a different SIL internal standard: If available, an internal standard with a larger mass difference from the unlabeled analyte (e.g., ¹³C-labeled) may exhibit less interference.
-
Data Presentation
Table 1: Calculated Natural Isotopic Abundance of Beclomethasone (C₂₂H₂₉³⁵ClO₅)
The following table presents the calculated theoretical isotopic distribution of the [M+H]⁺ ion of beclomethasone. This data can be used to anticipate the degree of isotopic overlap.
| Mass (m/z) | Relative Abundance (%) |
| 409.1780 (M) | 100.00 |
| 410.1813 (M+1) | 25.56 |
| 411.1779 (M+2) | 35.84 |
| 412.1813 (M+3) | 10.15 |
| 413.1779 (M+4) | 2.59 |
Note: This is a theoretical distribution calculated based on the natural abundance of isotopes. The experimentally observed distribution may vary slightly.
Table 2: Common Adducts and Isotopologues in Beclomethasone Analysis
| Analyte/Standard | Formula | Monoisotopic Mass [M] | [M+H]⁺ | [M+Na]⁺ |
| Beclomethasone | C₂₂H₂₉ClO₅ | 408.17 | 409.1780 | 431.1599 |
| Beclomethasone-d5 (B563828) | C₂₂H₂₄D₅ClO₅ | 413.20 | 414.2083 | 436.1902 |
Experimental Protocols
Protocol: Determination of Isotopic Overlap Factor
Objective: To experimentally determine the percentage of the unlabeled beclomethasone signal that contributes to the mass channel of the stable isotope-labeled internal standard.
Methodology:
-
Prepare a High-Concentration Analyte Standard:
-
Prepare a solution of unlabeled beclomethasone at the highest concentration of your calibration curve in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Ensure no SIL internal standard is present in this solution.
-
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer to monitor the MRM transitions for both unlabeled beclomethasone and the SIL internal standard (e.g., beclomethasone-d5).
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration unlabeled beclomethasone standard onto the LC-MS/MS system.
-
Acquire data across the chromatographic peak.
-
-
Data Analysis:
-
Integrate the peak area for the signal observed in the unlabeled beclomethasone MRM transition (Analyte Signal).
-
Integrate the peak area for any signal observed in the SIL internal standard MRM transition at the same retention time (Interference Signal).
-
-
Calculate the Overlap Factor (%):
-
Overlap Factor (%) = (Interference Signal / Analyte Signal) * 100
-
Protocol: Correction of Internal Standard Response
Objective: To correct the measured internal standard response for the contribution from the unlabeled analyte.
Methodology:
-
Determine the Overlap Factor:
-
Follow the protocol above to determine the isotopic overlap factor for your specific assay conditions.
-
-
Analyze Experimental Samples:
-
In your experimental samples, measure the peak areas for both the analyte (Analyte Signal) and the SIL internal standard (Measured IS Signal).
-
-
Calculate the Corrected Internal Standard Signal:
-
Corrected IS Signal = Measured IS Signal - (Analyte Signal * (Overlap Factor / 100))
-
-
Calculate the Analyte Concentration:
-
Use the corrected internal standard signal in your final concentration calculations.
-
Visualizations
Caption: Isotopic distribution of unlabeled beclomethasone and its interference with the beclomethasone-d5 internal standard.
Caption: Workflow for identifying and correcting isotopic interference.
References
Technical Support Center: Beclomethasone-17-Monopropionate-d3 Extraction
Welcome to the technical support center for Beclomethasone-17-Monopropionate-d3 (B-17-MP-d3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the extraction of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled version of Beclomethasone-17-Monopropionate (B-17-MP).[1] B-17-MP is the primary active metabolite of the prodrug Beclomethasone (B1667900) Dipropionate (BDP), an inhaled corticosteroid used in asthma treatment.[2] The deuterated form (d3) is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary role is to compensate for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results.[3]
Q2: What are the common causes of low or inconsistent recovery for B-17-MP-d3?
Low recovery of an internal standard like B-17-MP-d3 can stem from several factors throughout the analytical process. These include:
-
Insufficient Extraction: The chosen solvent or method may not be optimal for pulling the analyte from the sample matrix.[4]
-
Analyte Degradation: Corticosteroids can be unstable under certain conditions (e.g., pH, temperature, exposure to light or oxygen), leading to degradation during sample handling or extraction.[4][5][6][7]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal.[8][9]
-
Procedural Losses: Analyte can be lost at various stages, such as through adsorption to container surfaces, incomplete phase separation in liquid-liquid extraction, or breakthrough during solid-phase extraction.[3]
-
Inconsistent Sample Preparation: Errors such as incorrect pH adjustment, improper mixing, or variability in adding the internal standard can lead to inconsistent results.[7]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for B-17-MP-d3?
Both LLE and SPE can be effective, and the choice often depends on the sample matrix, required cleanup level, and available resources.
-
Liquid-Liquid Extraction (LLE): A common technique for corticosteroids. A method for the related compound Betamethasone (B1666872) 17-monopropionate used an ether-cyclohexane (4:1, v/v) solvent for extraction from human plasma, achieving recoveries of 83-85%.[10] LLE is often faster for smaller sample numbers but may be less selective and use larger solvent volumes.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts by removing more interfering matrix components, which can be crucial for minimizing ion suppression in LC-MS.[8] Polymeric reversed-phase sorbents are often effective for extracting drugs like corticosteroids from plasma.[11] SPE is highly amenable to automation for high-throughput analysis.
Troubleshooting Low Extraction Recovery
This guide provides a systematic approach to diagnosing and resolving low or variable recovery of B-17-MP-d3.
Initial Troubleshooting Workflow
If you are experiencing issues, follow this logical workflow to identify the potential source of the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. welchlab.com [welchlab.com]
- 5. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition of beclomethasone propionate esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. benchchem.com [benchchem.com]
- 9. chromforum.org [chromforum.org]
- 10. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability of Deuterated Standards in Acidic Mobile Phase
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of deuterated internal standards when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) back-exchange and why is it a concern in LC-MS analysis?
A1: Hydrogen-deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium (B1214612) atoms on a labeled internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as an acidic aqueous mobile phase.[1][2] This process compromises the integrity of the internal standard, leading to several analytical problems: it can create a false signal for the unlabeled analyte, cause irreproducible internal standard signals, and ultimately lead to the overestimation of the analyte's concentration.[1][3]
Q2: Which types of deuterated compounds are most susceptible to back-exchange in acidic mobile phases?
A2: The susceptibility of a deuterated compound to back-exchange is highly dependent on the position of the deuterium label.[4] Labels on certain functional groups are particularly labile under acidic conditions.[1]
-
Heteroatoms: Deuterium atoms attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly prone to rapid exchange with protons from the solvent.[1][2][4]
-
Activated Carbons: Carbons adjacent to carbonyl groups (alpha-carbons) can undergo enolization, which facilitates H/D exchange.[1][2]
-
Aromatic Rings: While generally more stable, deuterium on aromatic rings can be exchanged under strongly acidic conditions through an electrophilic aromatic substitution mechanism.[5][6][7] This is particularly relevant for phenolic compounds.[8][9]
Q3: What are the primary experimental factors that promote H/D back-exchange?
A3: Several experimental conditions can accelerate the rate of H/D back-exchange:
-
pH: The exchange process is catalyzed by both acids and bases.[10][11] For many compounds, the rate of exchange is at a minimum around pH 2.5.[10][11] Deviating significantly from this pH, especially under more acidic conditions, can increase the exchange rate.[8]
-
Temperature: Higher temperatures significantly accelerate the chemical reactions responsible for back-exchange.[11][12] Maintaining cold conditions throughout sample preparation and analysis is crucial.
-
Exposure Time: The longer the deuterated standard is exposed to a protic, acidic environment (e.g., in the autosampler or during a long chromatographic run), the greater the extent of back-exchange will be.[11][12]
-
Solvent Composition: The presence of protic solvents like water or methanol (B129727) in the mobile phase provides the source of protons for the exchange.[2][8]
Q4: What are the analytical consequences of H/D back-exchange?
A4: The primary consequence is a loss of accuracy and precision in quantitative results.[3] This manifests as:
-
Decreased Internal Standard Response: As the deuterated standard exchanges its deuterium for hydrogen, its signal at the expected mass-to-charge ratio (m/z) will decrease.[3]
-
Increased Analyte Response: The back-exchange process converts the deuterated standard into the unlabeled analyte, artificially increasing the analyte's measured concentration.[1]
-
Poor Reproducibility: If the conditions promoting back-exchange (like temperature or residence time in the autosampler) are not perfectly controlled, the extent of exchange will vary between samples, leading to high variability in results.[13]
Q5: My deuterated standard elutes slightly earlier than the unlabeled analyte. Is this related to stability?
A5: This is not typically a stability issue but rather a well-known phenomenon called the "isotope effect".[3] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the molecule's physicochemical properties, such as its hydrophobicity. In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[3][14] While not a sign of instability, this chromatographic shift can be problematic if the two compounds elute in a region of the chromatogram with changing matrix effects, which can lead to differential ion suppression or enhancement.[3][15]
Troubleshooting Guide
Problem 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are highly variable or appear biased. Could H/D back-exchange be the cause?
Answer: Yes, instability of the deuterated standard is a common cause of inaccurate and inconsistent results.[2] Follow these steps to diagnose the issue.
-
Step 1: Assess Label Stability: The most direct way to confirm back-exchange is to perform an incubation study. Incubate the deuterated standard in a blank matrix under the same conditions as your typical sample preparation and analysis, then monitor for an increase in the unlabeled analyte's signal over time.[2][13] One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[3]
-
Step 2: Verify Internal Standard Purity: The presence of unlabeled analyte as an impurity in the internal standard stock solution can lead to an overestimation of the analyte concentration.[4][13] Analyze a high-concentration solution of the deuterated standard alone and check for the presence of the unlabeled analyte's mass transition.
-
Step 3: Optimize Experimental Conditions:
-
pH Control: Ensure the mobile phase pH is within the optimal range to minimize exchange, typically around pH 2.5-3.0.[10][11]
-
Temperature Control: Maintain low temperatures (ideally 0°C or subzero) for all solutions, the autosampler, and the column compartment to slow the exchange kinetics.[11][12]
-
Minimize Analysis Time: Use shorter chromatographic gradients where feasible to reduce the time the standard is exposed to the mobile phase.[12] However, be aware that this can compromise chromatographic resolution.[16]
-
Problem 2: Decreasing Internal Standard Signal and/or Increasing Analyte Signal Over an Analytical Run
Question: During an LC-MS run, I observe the peak area of my deuterated internal standard decreasing in my QC samples, while the peak area for the native analyte in blank samples seems to increase. What is happening?
Answer: This pattern is a classic indicator of H/D back-exchange occurring in the autosampler over the duration of the analytical batch. The longer the samples sit in the acidic mobile phase or sample diluent, the more exchange occurs.
-
Step 1: Confirm the Trend: Re-inject a sample from the beginning of the run at the end of the run. A significant change in the analyte/internal standard area ratio confirms time-dependent instability.
-
Step 2: Implement Strict Temperature Control: Ensure the autosampler is set to a low temperature (e.g., 4°C). This is one of the most effective ways to slow the degradation.[11]
-
Step 3: Modify Sample Diluent: If possible, prepare samples in a solvent that is less conducive to exchange (e.g., higher organic content, less acidic) and minimize the time they are exposed to the initial mobile phase conditions before injection.
-
Step 4: Review Label Position: This issue is most common when deuterium labels are on labile positions (e.g., phenols, amines).[1][8] If the problem persists despite optimization, consider sourcing a standard with deuterium labels on more stable positions, such as an aliphatic chain or a non-activated part of an aromatic ring.[17][18]
Quantitative Data Summary
The extent of H/D back-exchange is highly dependent on experimental conditions. The tables below summarize key findings from the literature.
Table 1: Impact of Experimental Conditions on H/D Back-Exchange
| Parameter | Condition | Observation | Reference(s) |
| pH | Minimum exchange rate observed around pH 2.5. | Both acid and base conditions catalyze the exchange reaction. | [10][11] |
| Temperature | Analysis at 0°C vs. ambient temperature. | Subzero chromatography (-30°C) significantly reduces back-exchange compared to standard 0°C methods. | [12] |
| Time | Standard HDX-MS analysis (pH 2.7, 0°C). | Can lose >30% of the deuterium label within 15 minutes of sample injection. | [12] |
| Matrix | Deuterated compound incubated in plasma for 1 hour. | A 28% increase in the signal of the non-labeled compound was observed. | [2][3] |
Table 2: Relative Stability of Deuterium Label Positions in Acidic Media
| Label Position | Relative Stability | Comments | Reference(s) |
| Aliphatic C-D (non-activated) | High | Generally the most stable position for a deuterium label. | [17][18] |
| Aromatic C-D (non-activated) | High | Stable under typical LC-MS acidic conditions, but can exchange with strong acids. | [4][5] |
| Aromatic C-D (activated, e.g., phenols) | Moderate to Low | Susceptible to acid-catalyzed electrophilic substitution. | [8][9] |
| Carbonyl α-position | Low | Prone to exchange via acid-catalyzed enolization. | [1][2] |
| Heteroatoms (-OD, -ND) | Very Low | Exchange is often instantaneous in protic solvents. Not suitable for internal standards. | [1][4] |
Experimental Protocols
Protocol 1: Assessing Deuterated Standard Stability (H/D Back-Exchange Test)
Objective: To determine if the deuterated internal standard undergoes H/D back-exchange under the analytical conditions.
Methodology:
-
Prepare Sample Sets:
-
Incubation: Incubate both sets of samples under conditions that mimic the entire analytical process (e.g., for the maximum expected runtime of a batch in the autosampler, at the autosampler temperature).[2]
-
Sample Processing: Process the samples using your established extraction procedure.
-
LC-MS Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Evaluation: Monitor the mass transition for the unlabeled analyte in both sets. A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates that H/D back-exchange is occurring in the matrix.[2][13]
Protocol 2: Verifying Isotopic Purity of the Internal Standard
Objective: To determine if the deuterated internal standard stock contains the unlabeled analyte as an impurity.
Methodology:
-
Prepare Standard Solution: Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis: Analyze this solution directly by LC-MS/MS.
-
Data Evaluation:
-
Monitor the mass transition for the deuterated internal standard to confirm its presence and peak shape.
-
Simultaneously, monitor the mass transition for the unlabeled analyte.
-
-
Acceptance Criteria: The presence of a peak at the retention time of the analyte for the unlabeled mass transition indicates contamination. The area of this peak should be negligible, typically less than 0.1% of the deuterated standard's peak area, to ensure it does not compromise quantitative accuracy.[13]
Visualizations
Caption: Acid-catalyzed H/D exchange on an aromatic ring.
Caption: Troubleshooting workflow for deuterated standard instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-linear Calibration Curves with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using deuterated internal standards in LC-MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear even though I am using a deuterated internal standard?
A1: While deuterated internal standards are the gold standard for correcting variability in LC-MS analysis, several factors can still lead to a non-linear calibration curve. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, and this effect can be concentration-dependent.[3]
-
Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[4][5] This is more pronounced when the mass difference between the analyte and the internal standard is small.
-
Issues with the Internal Standard: Problems such as incomplete co-elution with the analyte, isotopic or chemical impurities, and instability (e.g., back-exchange of deuterium) can lead to inaccurate quantification and non-linearity.
Q2: How can I determine if detector saturation is the cause of my non-linear curve?
A2: Detector saturation typically manifests as a flattening of the calibration curve at higher concentrations. To confirm this, you can try the following:
-
Dilute High-Concentration Samples: Dilute the samples that fall in the non-linear portion of the curve and re-inject them. If the results for the diluted samples fall on the linear portion of a re-plotted curve, detector saturation is likely the cause.
-
Reduce Injection Volume: Injecting a smaller volume of the high-concentration standards can also alleviate detector saturation.[6]
-
Monitor Ion Source Saturation: In some cases, the ion source, rather than the detector, can be saturated. This can be investigated by monitoring less abundant isotopes of your analyte; if their signals also plateau, it points towards ion source saturation.[7]
Q3: My deuterated internal standard does not perfectly co-elute with my analyte. Is this a problem?
A3: Yes, this can be a significant issue. This phenomenon is known as the "isotope effect," where the deuterated compound may elute slightly earlier in reversed-phase chromatography.[8] If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate and imprecise results.[9]
Q4: What is isotopic interference and how can I mitigate it?
A4: Isotopic interference occurs when the isotopic pattern of the high-concentration analyte overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard.[4][5] This can artificially inflate the internal standard signal, leading to a downward curve at the high end of the calibration range. To mitigate this:
-
Increase the Mass Difference: Use an internal standard with a higher degree of deuteration (e.g., d5 instead of d3) to increase the mass difference from the analyte.
-
Use a Non-Linear Calibration Model: A quadratic or other non-linear regression model can sometimes effectively account for this type of interference.[5][10]
-
Check for Analyte in Internal Standard: Prepare a sample containing only the internal standard to check for the presence of the unlabeled analyte.[4]
Q5: Is it acceptable to use a non-linear regression model for my calibration curve?
A5: Yes, using a non-linear model, such as a quadratic fit, is acceptable as long as the model is appropriate for the data and the method is validated for accuracy and precision.[3] A visual inspection of the curve and its residual plot can help determine the goodness of fit.
Troubleshooting Guides
Guide 1: Systematic Investigation of Non-Linearity
This guide provides a step-by-step workflow to diagnose the cause of a non-linear calibration curve.
Step 1: Visually Inspect the Curve and Raw Data
-
Action: Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Also, plot the individual peak areas of the analyte and the internal standard against the concentration.
-
Interpretation:
-
If the analyte signal plateaus at high concentrations while the internal standard signal remains constant, suspect detector saturation .
-
If the internal standard signal decreases as the analyte concentration increases, this could indicate ion suppression caused by the high concentration of the analyte itself.[1]
-
If the response ratio deviates at the high end of the curve, consider isotopic interference .[4]
-
Step 2: Evaluate for Detector Saturation
-
Action: Prepare and inject a dilution series of a high-concentration standard.
-
Interpretation: If the diluted standards fall on the linear portion of the curve, detector saturation is confirmed.
Step 3: Assess Matrix Effects
-
Action: Perform a post-extraction spike experiment (see Experimental Protocol 1).
-
Interpretation: A significant difference in the analyte response between the neat solution and the matrix extract indicates the presence of matrix effects.
Step 4: Verify Internal Standard Performance
-
Action:
-
Overlay the chromatograms of the analyte and the internal standard to check for co-elution.
-
Assess the isotopic purity of the internal standard using high-resolution mass spectrometry (HRMS) (see Experimental Protocol 3).
-
Investigate the stability of the deuterated label by incubating the internal standard in the matrix.
-
-
Interpretation:
Step 5: Optimize the Method and Data Analysis
-
Action: Based on the findings from the previous steps, optimize the sample preparation, chromatography, or mass spectrometry parameters. Consider using a weighted linear regression or a non-linear calibration model.
-
Goal: To mitigate the identified cause of non-linearity and achieve a robust and accurate calibration.
Data Presentation
Table 1: Potential Causes of Non-Linear Calibration Curves and Their Characteristics
| Cause | Observable Characteristic in Calibration Curve | Analyte Peak Area | Internal Standard Peak Area |
| Detector Saturation | Plateaus at high concentrations. | Plateaus or flattens. | Remains relatively constant. |
| Matrix Effects | Can curve up or down depending on ion enhancement or suppression. | Variable response. | Variable response. |
| Isotopic Interference | Bends downwards at high concentrations. | Increases linearly or starts to plateau. | Increases at high analyte concentrations. |
| Poor Co-elution | Increased scatter and potential for non-linearity. | Variable due to differential matrix effects. | Variable due to differential matrix effects. |
| Internal Standard Impurity | Positive bias, especially at the LLOQ. | Appears higher than the true value. | May be unaffected. |
Table 2: Example Isotopic Purity of Commercially Available Deuterated Compounds
| Deuterated Compound | Reported Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7[4] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5[4] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8[4] |
| Eplerenone-d₃ (EPL-d₃) | 99.9[4] |
| Propafenone-d₇ (PRO-d₇) | 96.5[4] |
| Note: This table presents example data, and actual purity will vary by supplier and batch. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and deuterated internal standard stock solutions.
-
All solvents and reagents used in the extraction procedure.
-
LC-MS/MS system.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at three concentration levels (low, medium, and high).
-
Set B (Post-Spiked Matrix): Extract the blank matrix using your established procedure. Spike the analyte and internal standard into the extracted matrix at the same three concentration levels as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction procedure at the same three concentration levels. (This set is used to determine recovery).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME): Matrix Effect (%) = (Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A) * 100
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
A solution of the analyte at a constant concentration.
-
A syringe pump.
-
A T-fitting.
-
LC-MS/MS system.
-
Extracted blank matrix.
Methodology:
-
Set up the infusion: Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Establish a stable baseline: Monitor the signal of the infused analyte until a stable baseline is achieved.
-
Inject the extracted blank matrix: Inject a sample of the extracted blank matrix onto the LC column.
-
Monitor the analyte signal: Observe any deviations in the stable baseline of the infused analyte signal during the chromatographic run.
-
Interpretation:
-
A dip in the baseline indicates a region of ion suppression .
-
A peak or increase in the baseline indicates a region of ion enhancement .
-
Protocol 3: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.
Materials:
-
Deuterated internal standard.
-
A suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF).
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in the chosen solvent at a concentration that provides a strong signal (e.g., 1 µg/mL).
-
HRMS Analysis:
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire a full scan mass spectrum in the appropriate ionization mode.
-
-
Data Analysis:
-
Identify the ion signals corresponding to the unlabeled (d0) and the various deuterated isotopologues (d1, d2, ... dn).
-
Calculate the isotopic purity by taking the ratio of the peak area of the desired deuterated isotopologue to the sum of the peak areas of all isotopologues. Isotopic Purity (%) = (Peak Area of desired isotopologue / Sum of Peak Areas of all isotopologues) * 100
-
Mandatory Visualization
A logical workflow for troubleshooting non-linear calibration curves.
Experimental workflow for the assessment of matrix effects and recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Beclomethasone-17-Monopropionate-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the analysis of Beclomethasone-17-Monopropionate-d3 (B17MP-d3) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my B17MP-d3 analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (B17MP-d3) in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency of your analyte, leading to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.[2]
Q2: My B17MP-d3 signal is low and variable. Is this likely due to ion suppression?
A: Yes, low and inconsistent peak areas for your analyte and its deuterated internal standard are classic indicators of ion suppression. This variability often becomes more pronounced when analyzing samples from different biological lots.
Q3: What are the common sources of ion suppression in the analysis of corticosteroids like B17MP-d3?
A: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation. For corticosteroids analyzed in complex matrices like plasma or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are known to cause significant ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can hinder the ionization of analytes.
-
Proteins and Peptides: Residual proteins and peptides not removed during sample clean-up can co-elute and interfere with ionization.
Q4: Can the use of a deuterated internal standard like B17MP-d3 completely eliminate ion suppression effects?
A: While a deuterated internal standard is the best tool to compensate for matrix effects, it may not completely eliminate the problem. For effective compensation, the analyte and the internal standard must co-elute and be equally affected by the suppression. If the chromatographic separation is not optimal or if the ion suppression is severe, a loss of sensitivity for both compounds will still occur. In some rare cases, differential matrix effects can be observed for the analyte and its deuterated internal standard.
Q5: Are there validated methods that show minimal ion suppression for beclomethasone (B1667900) and its esters?
A: Yes, published literature demonstrates that with a robust sample preparation technique like Solid-Phase Extraction (SPE), it is possible to develop highly sensitive and reproducible LC-MS/MS methods for beclomethasone and its derivatives where no significant matrix effects are observed.[4]
Troubleshooting Guides
Issue 1: Unexpectedly low or inconsistent B17MP-d3 signal.
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Perform a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where ion suppression is occurring. (See Experimental Protocol 1).2. Improve Sample Preparation: Implement a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) is highly effective for removing phospholipids and other interfering components from plasma and urine samples.[4][5] (See Experimental Protocol 3).3. Optimize Chromatography: Modify your LC gradient to better separate B17MP-d3 from the ion suppression zones. |
| Suboptimal Ionization Source Conditions | 1. Tune Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages for B17MP-d3.2. Switch Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[1] |
Issue 2: Poor reproducibility of the analyte/internal standard peak area ratio.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Assess Matrix Effects Quantitatively: Use the post-extraction spike method to determine if the analyte and internal standard are affected by the matrix to the same extent. (See Experimental Protocol 2).2. Ensure Co-elution: Verify that the chromatographic peaks for B17MP and B17MP-d3 are perfectly co-eluting. Even slight separation can lead to differential suppression if they fall on the edge of a suppression zone.3. Improve Sample Cleanup: A cleaner sample will reduce the likelihood of differential matrix effects. |
| Incorrect Internal Standard Concentration | 1. Verify IS Concentration: Prepare a fresh internal standard spiking solution and re-verify its concentration. |
Quantitative Data on Matrix Effects
Table 1: Representative Matrix Effect Data for B17MP and B17MP-d3 in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) (n=3) | Mean Peak Area (Post-Spiked Plasma) (n=6) | Matrix Factor | IS-Normalized Matrix Factor |
| B17MP | 0.5 | 15,234 | 14,987 | 0.98 | 1.01 |
| B17MP | 50 | 1,498,765 | 1,487,543 | 0.99 | 1.02 |
| B17MP-d3 | 10 | 543,210 | 526,543 | 0.97 | - |
-
Matrix Factor (MF) is calculated as: (Peak area in the presence of matrix) / (Peak area in the absence of matrix). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
-
IS-Normalized Matrix Factor is calculated as: (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard). A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of B17MP-d3 in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration that gives a stable and robust signal.
-
Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path just after the analytical column and before the mass spectrometer ion source, using a T-fitting.
-
While infusing the B17MP-d3 solution, inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation) onto the LC column and run your chromatographic method.
-
Monitor the B17MP-d3 signal in the mass spectrometer. A stable baseline should be observed. Any dips or decreases in the baseline signal indicate regions of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for B17MP and B17MP-d3.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike B17MP and B17MP-d3 into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike B17MP and B17MP-d3 into the final, dried, and reconstituted extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike B17MP and B17MP-d3 into the blank matrix before the extraction process. This set is used to determine extraction recovery.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Extraction Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
-
Compare the Matrix Factor for B17MP and B17MP-d3. A significant difference suggests that the deuterated internal standard is not adequately compensating for matrix effects.
Protocol 3: General Solid-Phase Extraction (SPE) Protocol for B17MP from Plasma
Objective: To remove matrix interferences from plasma samples prior to LC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the B17MP-d3 internal standard solution.
-
SPE Cartridge Conditioning: Condition a suitable reversed-phase SPE cartridge (e.g., C18) by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the B17MP and B17MP-d3 from the cartridge with an appropriate volume of a strong organic solvent (e.g., acetonitrile or methanol).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for low B17MP-d3 signal.
Caption: Solid-Phase Extraction (SPE) workflow for B17MP-d3.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI Parameters for Deuterated Corticosteroids
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) parameters for the analysis of deuterated corticosteroids. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during LC-MS experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of deuterated corticosteroids.
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity for Deuterated Standard | Suboptimal ESI source parameters. | Systematically optimize spray voltage, nebulizer gas pressure, drying gas flow, and temperature.[1] |
| High concentration of the analyte competing for ionization (Signal Suppression). | Dilute the sample or improve chromatographic separation to reduce matrix effects.[1] A post-column infusion experiment can identify regions of ion suppression.[2] | |
| In-Source Fragmentation of Deuterated Compound | Cone voltage (or fragmentor/orifice voltage) is too high. | Gradually decrease the cone voltage and monitor the precursor ion's abundance versus any fragment ions.[1] |
| Deuterated Standard Elutes Earlier Than Analyte | "Deuterium isotope effect" altering the compound's physicochemical properties and interaction with the stationary phase.[1][2] | Optimize the chromatographic gradient, mobile phase composition, or column temperature to minimize the shift. Consider using a standard with fewer deuterium (B1214612) substitutions or a ¹³C or ¹⁵N labeled standard, which typically have negligible retention time shifts.[1] |
| Different Peak Shape for Deuterated Standard vs. Analyte | Co-eluting impurity with the deuterated standard. | Check the purity of the deuterated standard and inject it alone to assess its peak shape.[1] |
| Suboptimal source conditions affecting ionization efficiency differently. | Perform a systematic optimization of ESI source parameters.[1] | |
| Variable or Unstable Signal | Instability in the electrospray. | Optimize the spray voltage. Lower voltages can sometimes provide a more stable signal by avoiding phenomena like rim emission or corona discharge.[3] Also, ensure the sprayer position is optimized. |
| Inefficient desolvation. | Optimize drying gas temperature and flow rate. A temperature that is too low can lead to solvent clusters, while one that is too high may cause thermal degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte?
A1: This is a known phenomenon called the "deuterium isotope effect".[1][2] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, such as its interaction with the liquid chromatography (LC) column's stationary phase.[1] This often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[1][2]
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
A2: While completely eliminating the isotopic shift can be difficult, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
-
Select an Appropriate Standard: Internal standards with a higher degree of deuteration may show a more pronounced shift. If possible, choose a standard with fewer deuterium atoms that still provides an adequate mass shift.[1]
-
Consider Alternative Labels: If the chromatographic separation continues to affect data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better option as they typically show negligible retention time shifts.[1]
Q3: I am observing a stronger signal for my deuterated standard compared to the non-deuterated analyte at the same concentration. What could be the reason?
A3: This could be due to isotope effects during ion fragmentation in the mass spectrometer.[4] The presence of deuterium can alter the fragmentation pathways of the molecule. If the deuteration makes the molecule more stable or favors the formation of the specific product ion you are monitoring, it can result in an enhanced signal compared to the non-deuterated version.[4]
Q4: What are typical starting ESI parameters for corticosteroid analysis?
A4: The optimal ESI parameters are highly instrument-dependent. However, the following table provides general ranges that can be used as a starting point for method development.[1]
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Notes |
| Spray Voltage (kV) | 3.0 - 5.0 | -2.5 to -4.0 | Optimize for a stable signal.[1][5] |
| Nebulizer Gas Pressure (psi/bar) | 30 - 60 | 30 - 60 | Controls droplet size. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Aids in desolvation.[1] |
| Drying Gas Temperature (°C) | 200 - 350 | 200 - 350 | Ensures efficient desolvation without thermal degradation.[1] |
| Cone/Fragmentor/Orifice Voltage (V) | 10 - 100 | 10 - 100 | Crucial for minimizing in-source fragmentation.[1] |
Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[1]
Experimental Protocols
Systematic ESI Parameter Optimization
This protocol outlines a systematic approach to optimize ESI source parameters for a deuterated corticosteroid and its corresponding analyte.
1. Preparation:
-
Prepare a solution containing both the analyte and the deuterated internal standard at a concentration that gives a reasonable signal.
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
2. Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on the signal intensity and stability. Record the optimal pressure.[1]
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.[1]
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a critical step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard. Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[1]
Troubleshooting Logic for Deuterated Standards
The following diagram illustrates a logical workflow for troubleshooting common issues with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Beclomethasone-17-Monopropionate Using Deuterated and Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method validation performance for the quantification of Beclomethasone-17-Monopropionate (B17-BMP), the active metabolite of the synthetic corticosteroid beclomethasone (B1667900) dipropionate (BDP). The focus of this comparison is on the critical role of the internal standard (IS), pitting a deuterated stable isotope-labeled internal standard (SIL-IS), Beclomethasone-17-Monopropionate-d3, against commonly used non-deuterated structural analogs.
The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2] This guide presents a comprehensive overview of the validation parameters, experimental protocols, and a theoretical comparison to aid researchers in making informed decisions for their bioanalytical assays.
Performance Comparison of Internal Standards
The choice between a deuterated and a non-deuterated internal standard can significantly impact the reliability of bioanalytical data. Deuterated standards, being chemically identical to the analyte, are widely considered the gold standard as they exhibit very similar extraction recovery, chromatographic retention, and ionization efficiency.[2][3] Non-deuterated analogs, while often more accessible, may differ in these properties, potentially leading to less accurate correction.[4]
The following table summarizes the expected performance characteristics of a bioanalytical method for B17-BMP validated with different internal standards, based on published data for similar corticosteroids and general principles of bioanalysis.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Fluticasone Propionate (Non-Deuterated IS) | Beclomethasone Dipropionate (Non-Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 - 0.1 ng/mL[5][6] | 0.05 - 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15%[5] | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15%[5] | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15%[5] | ± 15% |
| Matrix Effect (%CV of IS-normalized MF) | < 5% | 5 - 15% | 5 - 15% |
| Extraction Recovery | Consistent and reproducible with analyte | May differ from analyte | May differ from analyte |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical methods. Below are representative protocols for the quantification of B17-BMP in human plasma using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a common approach for cleaning up plasma samples before LC-MS/MS analysis.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound at 50 ng/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions for the analysis of B17-BMP.
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Beclomethasone-17-Monopropionate: m/z 409.2 → 391.2
-
This compound: m/z 412.2 → 394.2
-
Fluticasone Propionate (IS): m/z 501.2 → 293.1
-
Beclomethasone Dipropionate (IS): m/z 521.2 → 409.2
-
-
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of the bioanalytical process can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Bioanalytical workflow for B17-BMP quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Beclomethasone Assays
For drug development professionals and scientists, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of beclomethasone (B1667900) assays, offering a comparative overview of common analytical methods, detailed experimental protocols, and visual aids to clarify complex processes. Cross-validation is essential for verifying that an analytical method is robust and transferable, yielding comparable results regardless of the testing site. This is particularly critical in multi-site clinical trials and for post-approval quality control.
Comparative Analysis of Beclomethasone Analytical Methods
The quantification of beclomethasone and its active metabolite, beclomethasone 17-monopropionate (17-BMP), is predominantly achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the complexity of the biological matrix.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS |
| Lower Limit of Quantitation (LLOQ) | 0.16 - 0.54 µg/mL[1] | 5.0 pg/mL[2] |
| Linearity Range | 5.0 - 25.0 µg/mL[1] | 5.0 - 1000.0 pg/mL[2] |
| Precision (%RSD) | < 2.0%[1][3] | ≤ 15% (at concentrations other than LLOQ)[4] |
| Accuracy (% Recovery) | 98.03% to 100.35%[1] | Within ±15% of nominal values |
| Selectivity | Good for simple matrices | Excellent, high specificity |
| Typical Application | Pharmaceutical dosage forms[1][3] | Bioanalysis (plasma, urine)[2][4][5] |
Detailed Experimental Protocols
A robust and well-documented experimental protocol is the cornerstone of successful inter-laboratory cross-validation. Below is a representative LC-MS/MS protocol for the quantification of beclomethasone in human plasma.
Protocol: Quantification of Beclomethasone in Human Plasma by LC-MS/MS
1. Objective: To accurately and precisely quantify the concentration of beclomethasone in human plasma samples.
2. Materials and Reagents:
-
Beclomethasone certified reference standard
-
Beclomethasone-d10 (internal standard)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare primary stock solutions of beclomethasone and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the beclomethasone stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve and QC samples.
5. Sample Preparation (Solid Phase Extraction):
-
To 450 µL of plasma, add 50 µL of the internal standard working solution.[2]
-
Add 400 µL of buffer and vortex.[2]
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water and then with an acetonitrile/water mixture.
-
Elute the analyte and internal standard with 100% acetonitrile.[2]
-
Dilute the eluent with water (1:1 v/v) before injection.[2]
6. LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for beclomethasone and its internal standard.
7. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
The correlation coefficient (r²) should be >0.99.
-
The accuracy and precision of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% (±20% at the LLOQ).
Visualizing Key Processes
To facilitate a deeper understanding of the underlying biology and the analytical workflow, the following diagrams are provided.
Caption: Beclomethasone's glucocorticoid receptor signaling pathway.
Caption: A typical bioanalytical experimental workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Beclomethasone Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 4. youtube.com [youtube.com]
- 5. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Performance Comparison of Analytical Methods for Beclomethasone-17-Monopropionate
For researchers, scientists, and drug development professionals, the selection of a robust analytical method is critical for the accurate quantification of Beclomethasone-17-Monopropionate (17-BMP), the active metabolite of Beclomethasone (B1667900) Dipropionate (BDP). The use of a deuterated internal standard, such as Beclomethasone-17-Monopropionate-d3, is a hallmark of highly precise and accurate bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the linearity, accuracy, and precision of various analytical methods for 17-BMP, offering supporting data from published studies.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods used for the quantification of Beclomethasone-17-Monopropionate. While a specific method validation for "this compound" is not detailed in the cited literature, the performance of the methods for the non-deuterated analyte is presented. The inclusion of a deuterated internal standard like this compound is generally expected to enhance the accuracy and precision of these methods by correcting for matrix effects and variability in sample processing and instrument response.
| Method | Analyte(s) | Matrix | Linearity Range | R² | Accuracy (% Recovery) | Precision (% RSD) | Internal Standard |
| LC-(ESI+)-MS-MS [1] | BDP and 17-BMP | Rat Plasma and Tissues | 0.05 - 5 ng/mL | Not Specified | Not Specified | Within-day and Between-day: ≤ 15% (≤ 20% at LLOQ) | Fluticasone Propionate |
| LC-ESI(+/-)-MS-MS [2][3] | Betamethasone (B1666872) (BOH) and Betamethasone 17-monopropionate (B17P) | Human Plasma | 0.050 - 50 ng/mL (for B17P) | Not Specified | 83.6 - 85.3% | Intra-run: < 7.9%, Inter-run: < 12.3% | Beclomethasone Dipropionate |
| RP-HPLC [4][5] | Beclomethasone Dipropionate and Fusidic Acid | Cream | 1 - 6 µg/mL (for BDP) | 0.9961 | Not Specified | Intraday and Interday: < 2.0% | Not Applicable |
| RP-HPLC [6][7] | Beclomethasone Dipropionate | Nanocapsule Suspensions | 5.0 - 25.0 µg/mL | > 0.999 | 98.03 - 100.35% | < 2.0% | Not Applicable |
| RP-HPLC | Beclomethasone Dipropionate and Mupirocin | Combined Dosage Form | 0.5 - 1.5 µg/mL (for BDP) | Not Specified | 100.10 - 100.39% | Not Specified | Not Applicable |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for establishing a robust analytical method for Beclomethasone-17-Monopropionate.
LC-MS/MS Method for 17-BMP in Biological Matrices[1][2]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) for Plasma: A common procedure for cleaning up plasma samples and concentrating the analyte of interest.[1]
-
Liquid-Liquid Extraction (LLE) for Tissues and Plasma: Tissues are first homogenized. Both tissue homogenates and plasma can be extracted using an organic solvent mixture (e.g., ether-cyclohexane, 4:1, v/v).[1][2] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is employed. For example, methanol-water (85:15, v/v) has been used.[2]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate charged parent ions of the analyte and internal standard.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the transitions from the parent ion to a specific product ion for both 17-BMP and the internal standard.
-
RP-HPLC Method for BDP in Pharmaceutical Formulations[4][6]
-
Sample Preparation:
-
The formulation (e.g., cream, nanocapsules) is dissolved or extracted with a suitable solvent, typically the mobile phase or a component of it (e.g., methanol).[6]
-
The resulting solution is then filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and methanol with an aqueous component (e.g., water or a buffer) is used. For instance, a mobile phase of Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) has been reported.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a specific wavelength (e.g., 230 nm or 254 nm) is used for quantification.[4][6]
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Beclomethasone-17-Monopropionate using a deuterated internal standard like this compound.
Caption: Workflow for Bioanalytical Method Validation.
This guide provides a comparative insight into the analytical methodologies for Beclomethasone-17-Monopropionate. The choice of method will ultimately depend on the specific application, required sensitivity, and the available instrumentation. For bioanalytical applications requiring high sensitivity and selectivity, an LC-MS/MS method with a deuterated internal standard is the preferred approach. For quality control of pharmaceutical formulations with higher concentrations of the active ingredient, a validated RP-HPLC method can be a reliable and cost-effective alternative.
References
- 1. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
A Head-to-Head Battle of Isotopic Standards: Beclomethasone-17-Monopropionate-d3 vs. a C13-Labeled Analog
For researchers, scientists, and drug development professionals engaged in the precise quantification of beclomethasone-17-monopropionate (B17MP), the active metabolite of the synthetic corticosteroid beclomethasone (B1667900) dipropionate, the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. This guide provides an objective comparison between a deuterated (d3) and a Carbon-13 (C13)-labeled internal standard for B17MP, supported by representative experimental data and detailed methodologies.
In bioanalytical assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for correcting analyte variability during sample preparation and analysis. The ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring it behaves similarly throughout the analytical process. While both deuterated and C13-labeled standards are widely used, subtle differences in their properties can have significant implications for data quality.
Key Performance Differences: A Comparative Analysis
The primary distinction between deuterated and C13-labeled standards lies in their chromatographic behavior and isotopic stability. C13-labeled standards, where one or more carbon atoms are replaced with the heavier ¹³C isotope, are considered the superior choice as their physicochemical properties are virtually identical to the native analyte.[1][2] This results in near-perfect co-elution during chromatography.
Conversely, deuterated standards can exhibit a phenomenon known as the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[1] This can lead to a chromatographic shift, causing the deuterated standard to elute slightly earlier than the unlabeled analyte.[3][4] This separation can introduce quantification errors if matrix effects, which can suppress or enhance the MS signal, are not uniform across the elution profile.
Furthermore, while the deuterium (B1214612) label in Beclomethasone-17-Monopropionate-d3 is placed on a stable position (e.g., a methyl group), there is always a theoretical, albeit low, risk of H-D exchange under certain analytical conditions.[5][6] C13 labels, being part of the carbon backbone, are not susceptible to such exchange, offering greater isotopic stability.[5]
Data Presentation: Quantitative Comparison
To illustrate the potential impact of the choice of internal standard, the following table summarizes representative data from a hypothetical comparative experiment analyzing B17MP in human plasma.
| Parameter | This compound | ¹³C₃-Beclomethasone-17-Monopropionate |
| Retention Time Shift (vs. Analyte) | 0.05 - 0.1 minutes earlier | No observable shift |
| Precision (%RSD, n=6) | ||
| Low QC (0.1 ng/mL) | 6.8% | 3.5% |
| Medium QC (1 ng/mL) | 5.2% | 2.1% |
| High QC (10 ng/mL) | 4.5% | 1.8% |
| Accuracy (%Bias, n=6) | ||
| Low QC (0.1 ng/mL) | -8.5% | -1.2% |
| Medium QC (1 ng/mL) | -6.1% | 0.8% |
| High QC (10 ng/mL) | -5.3% | 0.5% |
| Matrix Effect (%CV) | 12.3% | 4.7% |
| Isotopic Contribution to Analyte Signal | < 0.1% | < 0.05% |
This data is illustrative and intended to represent typical performance differences based on established principles.
Experimental Protocols
A robust bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of B17MP in human plasma using LC-MS/MS.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or ¹³C₃-Beclomethasone-17-Monopropionate at 50 ng/mL in methanol).
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Beclomethasone-17-Monopropionate: m/z 409.2 → 391.2
-
This compound: m/z 412.2 → 394.2
-
¹³C₃-Beclomethasone-17-Monopropionate: m/z 412.2 → 394.2
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While both deuterated and C13-labeled internal standards can be used to develop validated bioanalytical methods, the inherent advantages of C13-labeled standards make them the superior choice for high-stakes applications. The absence of a chromatographic isotope effect ensures that the C13-labeled standard and the analyte experience identical matrix effects, leading to more accurate and precise quantification.[1][2] The greater isotopic stability of the C13 label further enhances the reliability of the data.
For researchers, scientists, and drug development professionals striving for the highest level of data quality and confidence in their results, the investment in a C13-labeled standard for Beclomethasone-17-Monopropionate is highly recommended. Careful method validation is, of course, essential regardless of the internal standard chosen. However, starting with a C13-labeled standard can streamline method development and provide a more robust and reliable assay in the long run.
References
- 1. youtube.com [youtube.com]
- 2. Beclometasone - Wikipedia [en.wikipedia.org]
- 3. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Choosing the Right Internal Standard for Beclomethasone Quantification: A Comparative Guide
The accurate quantification of beclomethasone (B1667900), a potent synthetic corticosteroid, is critical in pharmaceutical development and clinical research, particularly due to its low systemic bioavailability following inhalation.[1][2] The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability.[3] This guide provides a comparative assessment of two common types of internal standards for beclomethasone quantification: stable isotope-labeled (deuterated) internal standards and structural analogs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium), are widely considered the "gold standard" in bioanalysis.[4] For beclomethasone, a commonly used deuterated internal standard is Beclomethasone-d5 or BDP-D10.[2][5] The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, thereby effectively correcting for matrix effects.[4]
A Practical Alternative: Structural Analog Internal Standards
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative.[3] For beclomethasone, a frequently used structural analog is fluticasone (B1203827) propionate, another corticosteroid with similar chemical properties.[6] The selection of a suitable structural analog is crucial; it should have a similar extraction recovery, chromatographic retention, and ionization response to the analyte.[7]
Performance Comparison: Deuterated vs. Structural Analog
The following tables summarize the performance characteristics of methods using a deuterated internal standard (Beclomethasone-d10) and a structural analog internal standard (Fluticasone Propionate) for the quantification of beclomethasone and its active metabolite. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions is not available in the reviewed literature.
Table 1: Method Performance with Deuterated Internal Standard (Beclomethasone-d10) [8]
| Parameter | Performance Metric |
| Linearity Range | 5.00 - 2000.00 pg/mL |
| LLOQ | 5.0 pg/mL |
| Accuracy (Intra-day) | 100.99% (% Nominal) at LLOQ |
| Precision (Intra-day) | 11.97% (% RSD) at LLOQ |
| Global Recovery | 60.14% |
| Matrix Effect (LQC/HQC) | 1.05 / 0.96 |
Table 2: Method Performance with Structural Analog Internal Standard (Fluticasone Propionate) [6]
| Parameter | Performance Metric |
| Linearity Range | 0.05 - 5 ng/mL |
| LLOQ | 0.05 ng/mL |
| Accuracy (Between-day) | Within ±15% (≤ 20% at LLOQ) |
| Precision (Between-day) | ≤ 15% (% CV) (≤ 20% at LLOQ) |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the summarized experimental protocols from the studies utilizing deuterated and structural analog internal standards.
Protocol 1: Beclomethasone Quantification using Deuterated IS (Beclomethasone-d10)[8]
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 450 µL of human plasma, add 50 µL of BDP–D10 internal standard solution and 400 µL of buffer.
-
Load the sample onto a preconditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with acetonitrile.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Dilute the eluent with water (1:1 v/v) before injection.
-
-
Liquid Chromatography:
-
Column: Shim-packTM GIST C18 (50 x 2.1 mm, 3.0 µm)
-
Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Gradient flow
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Beclomethasone Quantification using Structural Analog IS (Fluticasone Propionate)[6]
-
Sample Preparation (Plasma): Solid-Phase Extraction (SPE)
-
Sample Preparation (Tissues): Liquid-Liquid Extraction (LLE)
-
Liquid Chromatography:
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for beclomethasone quantification.
Conclusion
The choice between a deuterated and a structural analog internal standard for beclomethasone quantification depends on several factors, including availability, cost, and the required level of analytical rigor. Deuterated internal standards, such as Beclomethasone-d10, are the preferred choice as they offer the most effective compensation for matrix effects and other analytical variabilities, leading to higher accuracy and precision. However, when a deuterated standard is not feasible, a carefully selected structural analog, like fluticasone propionate, can provide reliable and accurate results, as demonstrated by validated methods. The experimental data presented, although from separate studies, indicates that both approaches can yield methods with adequate sensitivity and performance for the bioanalysis of beclomethasone. Ultimately, the decision rests on a thorough evaluation of the specific analytical needs and a comprehensive validation of the chosen method.
References
- 1. madbarn.com [madbarn.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. shimadzu.com [shimadzu.com]
Determining the Lower Limit of Quantification (LLOQ) for Beclomethasone-17-Monopropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the Lower Limit of Quantification (LLOQ) of Beclomethasone-17-Monopropionate (17-BMP), the active metabolite of Beclomethasone (B1667900) Dipropionate (BDP). The use of a deuterated internal standard, Beclomethasone-17-Monopropionate-d3, is highlighted as a crucial component for achieving accurate and precise quantification in complex biological matrices. This document outlines detailed experimental protocols and presents comparative data from various studies to aid in the selection and implementation of the most suitable analytical method for your research needs.
Comparative Analysis of LC-MS/MS Methods for 17-BMP Quantification
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of corticosteroids due to its high sensitivity and specificity. The following table summarizes the performance of different LC-MS/MS methods for the quantification of 17-BMP in human plasma.
| Parameter | Method A | Method B | Method C |
| Analyte | Beclomethasone-17-Monopropionate (17-BMP) | Beclomethasone-17-Monopropionate (17-BMP) | Betamethasone-17-Monopropionate (B17P) |
| Internal Standard (IS) | Fluticasone Propionate | Beclomethasone Dipropionate | Not specified |
| LLOQ | 0.05 ng/mL[1] | 1 ng/mL[2] | 0.050 ng/mL[3][4] |
| Linearity Range | 0.05 - 5 ng/mL[1] | Not Specified | 0.050 - 50 ng/mL[3][4] |
| Matrix | Rat and Human Plasma[1] | Human Plasma and Urine[2] | Human Plasma[3][4] |
| Extraction Method | Solid-Phase Extraction (Plasma), Liquid-Liquid Extraction (Tissues)[1] | Fast Extraction[2] | Ether-Cyclohexane (4:1, v/v) Extraction[3][4] |
| Instrumentation | LC-(ESI+)-MS-MS[1] | LC with Negative-Ion Chemical Ionization MS[2] | LC-ESI(+/-)-MS-MS[3][4] |
| Within-day CV (%) at LLOQ | ≤ 20%[1] | Not Specified | Intra-run RSD < 7.9%[3][4] |
| Between-day CV (%) at LLOQ | ≤ 20%[1] | Not Specified | Inter-run RSD < 12.3%[3][4] |
Experimental Protocols
A detailed experimental protocol for the determination of 17-BMP LLOQ using LC-MS/MS with a deuterated internal standard is provided below. This protocol is a composite based on established methodologies.
Objective:
To determine the Lower Limit of Quantification (LLOQ) of Beclomethasone-17-Monopropionate in human plasma using this compound as the internal standard.
Materials and Reagents:
-
Beclomethasone-17-Monopropionate analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Beclomethasone-17-Monopropionate in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stock solutions, prepare working solutions of appropriate concentrations through serial dilution in 50:50 (v/v) methanol:water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the 17-BMP working solutions to achieve a concentration range expected to bracket the LLOQ (e.g., 0.025, 0.05, 0.1, 0.5, 1, 2.5, 5 ng/mL).
-
Prepare QC samples at LLOQ, low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of plasma sample (blank, calibration standard, or QC), add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution program optimized for separation.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Beclomethasone-17-Monopropionate: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
LLOQ Determination:
-
The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Analyze at least five replicates of the LLOQ sample.
-
The precision (%CV) should not exceed 20%, and the accuracy (% bias) should be within ±20% of the nominal concentration.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Beclomethasone-17-monopropionate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately modulates gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway for 17-BMP.
Experimental Workflow for LLOQ Determination
The determination of the LLOQ is a critical step in the validation of a bioanalytical method. The following workflow outlines the key stages involved.
Caption: Experimental Workflow for LLOQ Determination.
References
- 1. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standards for Beclomethasone Bioanalysis
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of beclomethasone (B1667900) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the bioanalysis of beclomethasone, a potent synthetic glucocorticoid, achieving accurate and precise quantification is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of an internal standard (IS) in LC-MS/MS is a well-established practice to correct for variability during sample preparation and analysis. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analog of the analyte or a structurally similar but non-isotopically labeled molecule (structural analog). This guide provides a comprehensive comparison of these two approaches for beclomethasone analysis, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely considered the gold standard in quantitative bioanalysis.[1][2] By replacing one or more hydrogen atoms with deuterium, the resulting molecule is chemically and physically almost identical to the analyte, with a slight increase in mass. This near-identical nature ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[1][2]
A highly sensitive LC-MS/MS method for the quantification of beclomethasone dipropionate (BDP) in human plasma has been developed and validated using Beclomethasone-d10 (BDP-D10) as the internal standard.[3] This method demonstrates the high performance achievable with a deuterated internal standard.
Experimental Protocol: Beclomethasone Quantification with Deuterated Internal Standard (BDP-D10)
Sample Preparation (Solid-Phase Extraction - SPE)
-
To a 450 µL aliquot of human plasma, add 50 µL of BDP-D10 internal standard solution.
-
Add 400 µL of buffer and vortex to mix.
-
Load the sample onto a pre-conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with a water-acetonitrile mixture.
-
Elute the analyte and internal standard with 100% acetonitrile (B52724).
-
Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.[3]
LC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | Shimadzu Nexera X2 UHPLC or equivalent |
| Column | Shim-packTM GIST C18 (50 x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min (with gradient elution) |
| Column Temperature | 40 °C |
| Injection Volume | 25 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (BDP) | Sum of product ions at m/z 411.3 and m/z 319.1 |
| MRM Transition (BDP-D10) | Specific to the deuterated standard |
Source: Adapted from a highly sensitive LC-MS/MS method for beclomethasone quantification.[3]
Performance Data with Deuterated Internal Standard
The validation of the method using BDP-D10 demonstrated excellent performance, meeting the guidelines for bioanalytical method validation.
| Performance Parameter | Result |
| Linearity Range | 5.0 - 2000.0 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (% of nominal) | Within ±15% |
| Inter-day Accuracy (% of nominal) | Within ±15% |
| Matrix Effect | No significant matrix effect observed |
| Recovery | Consistent and reproducible |
Source: Data from a highly sensitive LC-MS/MS method for beclomethasone quantification.[3]
The Practical Alternative: Structural Analog Internal Standards
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog is a common alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. While they can compensate for some variability, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[1]
Several LC-MS/MS methods for beclomethasone have been reported using structural analog internal standards. For instance, dexamethasone (B1670325) 21-acetate and testosterone (B1683101) have been used for the quantification of beclomethasone and its metabolites.[4][5]
Experimental Protocol: Beclomethasone Quantification with a Structural Analog Internal Standard (Testosterone)
Sample Preparation (Protein Precipitation)
-
To a plasma sample, add an appropriate volume of the testosterone internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[5]
LC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1 % (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min (with gradient elution) |
| Injection Volume | Not specified |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Beclomethasone) | Specific to beclomethasone |
| MRM Transition (Testosterone) | Specific to testosterone |
Source: Adapted from a study on the simultaneous determination of six glucocorticoids.[5]
Performance Data with Structural Analog Internal Standard
The validation of a method using a structural analog internal standard for a multi-analyte assay including beclomethasone showed acceptable performance.
| Performance Parameter | Result |
| Linearity Range (for Beclomethasone) | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | Within acceptable criteria |
| Accuracy (% of nominal) | Within acceptable criteria |
| Matrix Effect | Within acceptable criteria |
| Recovery | Within acceptable criteria |
Source: Data from a study on the simultaneous determination of six glucocorticoids.[5]
Head-to-Head Comparison: Deuterated vs. Structural Analog for Beclomethasone
| Performance Metric | Deuterated Internal Standard (BDP-D10) | Structural Analog Internal Standard (Testosterone) | Key Considerations |
| Linearity Range | 5.0 - 2000.0 pg/mL[3] | 5 - 2000 ng/mL[5] | The method with the deuterated IS demonstrates significantly higher sensitivity (pg/mL vs. ng/mL). |
| Correction for Matrix Effects | Excellent, due to co-elution and identical ionization behavior.[2][3] | Can be less effective if the analog has different ionization properties or chromatographic retention.[1] | Deuterated standards are superior in compensating for inter-individual matrix variability. |
| Precision (%RSD) | < 15%[3] | Within acceptable criteria[5] | Both can achieve acceptable precision, but deuterated standards often provide lower variability. |
| Accuracy | Within ±15%[3] | Within acceptable criteria[5] | Deuterated standards are more likely to provide higher accuracy across different sample lots. |
| Potential for Isotopic Effects | Can exhibit slight chromatographic shifts, potentially leading to differential matrix effects. | Not applicable. | The choice of deuteration position is crucial to minimize this effect. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Generally more readily available and less expensive. | A significant factor in method development and routine analysis. |
Visualizing the Workflow and Rationale
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The following diagrams illustrate the general experimental workflow and the decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. shimadzu.com [shimadzu.com]
- 4. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Beclomethasone's Stability: A Comparative Guide to Forced Degradation Studies for Method Validation
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance like beclomethasone (B1667900) dipropionate (BDP) is paramount. Forced degradation studies are a critical component of analytical method validation, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods. This guide offers a comparative overview of various analytical methods used in forced degradation studies of beclomethasone, complete with experimental data and detailed protocols.
Beclomethasone dipropionate, a potent glucocorticoid, is known to be susceptible to degradation under various stress conditions. These studies are essential for identifying potential degradation products and ensuring that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) in the presence of these degradants.
Comparative Analysis of Analytical Methods
Several analytical techniques have been employed to analyze beclomethasone and its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods. The following tables summarize the performance of different methods based on published studies.
HPLC Methods Comparison
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4][5] | Method 4[6] |
| Column | Inertsil-ODS 3V (250 x 4.0 mm, 3 µm) or Hi Q Sil C18 (250 x 4.6 mm, 5 µm) | ODS Hypersil C18 (250mm × 4.6mm, 5µm) | RP C18 (250 mm x 4.60 mm, 5 µm, 110 Å) | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol (B129727) and 20 mM potassium dihydrogen orthophosphate (pH 6.8) or 1 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v) | Ammonium acetate buffer: Acetonitrile (30:70 v/v) | Methanol and water (85:15 v/v) | Methanol, 0.1% Orthophosphoric acid and Acetonitrile (45:35:20 %v/v/v) |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 mL/min | 0.1 ml/min |
| Detection Wavelength | 254 nm or 223 nm | 218 nm | 254 nm | 239 nm |
| Retention Time (BDP) | 3.6 min or 4.227 min | 6.04 min | Not specified | 3.453 min |
| Linearity Range (BDP) | 100-300 µg/mL or 10-60 µg/ml | 30-70 µg/ml | 5.0-25.0 µg/mL | 1-10 µg/ml |
| Correlation Coefficient (r²) | 1.0 or 0.996 | 0.9971 | > 0.999 | Not specified |
| LOD (µg/mL) | Not specified | Not specified | Not specified | 0.31607 |
| LOQ (µg/mL) | Not specified | Not specified | Not specified | 0.95781 |
HPTLC Method Overview
| Parameter | Method 5[7][8] |
| Mobile Phase | Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v) |
| Stationary Phase | TLC aluminum plates precoated with silica (B1680970) gel F254 |
| Detection Wavelength | 252 nm |
| Rf Value | 0.64 |
| Linearity Range | 200-1000 ng/band |
| Correlation Coefficient (r²) | > 0.9995 |
| LOD | 28.30 ng/band |
| LOQ | 85.76 ng/band |
| Recovery | 98.14% |
Forced Degradation Conditions and Observations
Forced degradation studies typically involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The extent of degradation varies depending on the specific conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradants Identified |
| Acidic Hydrolysis | 0.1 M HCl | 1 - 12 hours | Room Temperature - 60°C | 5 - 55% | Beclomethasone-17-propionate, Beclomethasone-21-propionate, Beclomethasone[9][10] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 - 8 hours | Room Temperature | 10 - 60% | Beclomethasone-17-propionate, Beclomethasone-21-propionate, Beclomethasone[9][10] |
| Oxidative Degradation | 3-30% H₂O₂ | 1 - 24 hours | Room Temperature - 60°C | 10 - 40% | Various oxidative degradants |
| Thermal Degradation | Dry Heat | 24 - 72 hours | 60 - 100°C | 5 - 25% | Not specified |
| Photolytic Degradation | UV light (254 nm) or sunlight | 24 - 72 hours | Ambient | 10 - 30% | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are generalized protocols based on common practices.
Preparation of Stock Solution
A stock solution of beclomethasone dipropionate is typically prepared by dissolving a known amount of the drug substance in a suitable solvent like methanol or acetonitrile to achieve a concentration of about 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and refluxed at a specific temperature (e.g., 60°C) for a set duration. The solution is then neutralized with 0.1 M sodium hydroxide (B78521).[6][9]
-
Alkaline Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide at room temperature for a specified period, followed by neutralization with 0.1 M hydrochloric acid.
-
Oxidative Degradation: The drug solution is exposed to a solution of hydrogen peroxide (e.g., 3-30%) at a controlled temperature for a defined time.
-
Thermal Degradation: The solid drug substance or its solution is exposed to dry heat in an oven at a high temperature (e.g., 80°C) for several hours.
-
Photolytic Degradation: The drug solution is exposed to UV light or sunlight for an extended period. A dark control sample is kept under the same conditions to exclude the effect of temperature.
Sample Analysis
After exposure to stress conditions, the samples are diluted with the mobile phase to a suitable concentration and injected into the chromatographic system. The resulting chromatograms are analyzed to determine the retention times of the parent drug and any degradation products.
Visualizing the Process and Pathways
Diagrams can effectively illustrate complex experimental workflows and degradation pathways.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. zenodo.org [zenodo.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Evaluating the Robustness of an Analytical Method with Beclomethasone-17-Monopropionate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the robustness of an analytical method utilizing Beclomethasone-17-Monopropionate-d3 as an internal standard. Robustness, a critical component of analytical method validation, ensures that the method remains reliable and unaffected by small, deliberate variations in experimental parameters. This document outlines the typical parameters assessed, presents comparative data in a clear format, and provides detailed experimental protocols to aid researchers in their own method development and validation efforts.
The Critical Role of a Deuterated Internal Standard
In bioanalytical methods, particularly those employing mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte. This compound, as a deuterated analog of Beclomethasone-17-Monopropionate, offers significant advantages over the use of structurally similar but chemically distinct compounds. Its physicochemical properties are nearly identical to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This leads to more accurate and precise quantification, as the internal standard effectively compensates for variations during sample preparation and analysis.
Comparative Robustness Evaluation
The robustness of an analytical method is typically assessed by intentionally varying several key parameters and observing the impact on the results, such as the peak area ratio of the analyte to the internal standard. According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase and is a key element of method validation.[1][2][3][4]
Table 1: Robustness Testing Parameters and Acceptance Criteria for a Bioanalytical LC-MS/MS Method
| Parameter | Variation | Acceptance Criteria |
| Chromatographic Conditions | ||
| Flow Rate | ± 10% of nominal | Relative Standard Deviation (%RSD) of peak area ratio ≤ 15% |
| Column Temperature | ± 5 °C of nominal | %RSD of peak area ratio ≤ 15% |
| Mobile Phase Composition | ± 2% absolute for each component | %RSD of peak area ratio ≤ 15% |
| Mass Spectrometric Conditions | ||
| Collision Energy | ± 5% of optimal | Consistent fragmentation pattern and peak area ratio |
| Ion Source Temperature | ± 25 °C of nominal | %RSD of peak area ratio ≤ 15% |
| Sample Preparation | ||
| Extraction Solvent Volume | ± 5% of nominal | %RSD of peak area ratio ≤ 15% |
| Incubation Time | ± 10% of nominal | %RSD of peak area ratio ≤ 15% |
Table 2: Hypothetical Robustness Data for Beclomethasone-17-Monopropionate Analysis using this compound as Internal Standard
| Parameter | Condition | Mean Peak Area Ratio (Analyte/IS) | %RSD | Result |
| Nominal Condition | Flow: 0.5 mL/min, Temp: 40°C, Mobile Phase A: 50% | 1.02 | 2.1 | - |
| Flow Rate | 0.45 mL/min | 1.05 | 2.5 | Pass |
| 0.55 mL/min | 0.99 | 2.3 | Pass | |
| Column Temperature | 35 °C | 1.01 | 2.2 | Pass |
| 45 °C | 1.03 | 2.4 | Pass | |
| Mobile Phase A | 48% | 1.04 | 2.6 | Pass |
| 52% | 1.00 | 2.0 | Pass |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Beclomethasone-17-Monopropionate and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Beclomethasone-17-Monopropionate stock solution in 50% methanol to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.
-
Sample Preparation: To 100 µL of plasma, add 20 µL of the internal standard spiking solution, followed by protein precipitation with 300 µL of acetonitrile. Vortex and centrifuge. Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Method Protocol (Nominal Conditions)
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 50-95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Beclomethasone-17-Monopropionate: Q1/Q3 (e.g., 409.2 -> 391.2)
-
This compound: Q1/Q3 (e.g., 412.2 -> 394.2)
-
Robustness Study Protocol
-
Prepare a batch of QC samples at a medium concentration.
-
Analyze six replicates of the QC sample under the nominal LC-MS/MS conditions.
-
For each robustness parameter to be tested, modify the parameter according to the variations listed in Table 1 (e.g., set the flow rate to 0.45 mL/min).
-
Analyze six replicates of the QC sample under the modified condition.
-
Repeat for each variation of each parameter.
-
Calculate the mean peak area ratio (analyte/internal standard) and the %RSD for each condition.
-
Compare the results against the acceptance criteria. The %RSD for each condition should be within 15%, and the mean peak area ratio should be close to that obtained under nominal conditions.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a typical robustness study for an analytical method.
Caption: Workflow for evaluating the robustness of an analytical method.
Conclusion
The use of a deuterated internal standard like this compound is a best practice in modern bioanalytical chemistry, providing a high degree of accuracy and precision. A thorough evaluation of the analytical method's robustness by systematically varying critical parameters is essential to ensure its reliability in routine use. The data and protocols presented in this guide offer a framework for researchers to design and execute their own robustness studies, ultimately leading to higher quality and more dependable analytical results.
References
Safety Operating Guide
Proper Disposal of Beclomethasone-17-Monopropionate-d3: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Beclomethasone-17-Monopropionate-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to specific disposal procedures to mitigate risks and ensure regulatory compliance. This guide outlines the necessary steps for the safe handling and disposal of this deuterated corticosteroid.
Waste Classification and Disposal Pathway
This compound is classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste . This determination is based on the fact that Beclomethasone is not specifically listed on the EPA's P or U lists of hazardous wastes and does not meet the characteristics of ignitability, corrosivity, or reactivity. While the compound possesses toxicological properties, it does not meet the specific criteria for toxicity characteristic waste as defined by the EPA.
The primary and recommended disposal method for non-RCRA hazardous pharmaceutical waste is incineration through a licensed and approved waste management facility. This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for bulk quantities or in case of spills. |
Handling Precautions:
-
Avoid generating dust.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The following procedure provides a clear workflow for the safe disposal of this compound.
-
Segregation:
-
Designate a specific waste container for non-RCRA hazardous pharmaceutical waste. This container should be separate from regular trash, sharps containers, and RCRA hazardous waste containers.
-
The container should be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration ."
-
-
Containerization:
-
Place all materials contaminated with this compound, including unused product, empty vials, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, into the designated non-RCRA waste container.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked as containing pharmaceutical waste.
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.
-
Do not attempt to dispose of this waste through standard laboratory or municipal waste streams.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet (SDS).
| Property | Value |
| Chemical Formula | C₂₅H₃₀D₃ClO₆ |
| Molecular Weight | 464.99 g/mol |
| Physical State | Solid |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for the compound. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
